Product packaging for Sodium monofluorophosphate(Cat. No.:CAS No. 12331-99-6)

Sodium monofluorophosphate

Cat. No.: B083083
CAS No.: 12331-99-6
M. Wt: 143.95 g/mol
InChI Key: BFDWBSRJQZPEEB-UHFFFAOYSA-L
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Description

Sodium monofluorophosphate is used in OTC dental preparations to help protect against cavities.
Sodium fluorophosphate is sodium fluorophosphate, commonly abbreviated MFP, is an inorganic compound with the chemical formula Na2PO3F. Typical for a salt, MFP is odourless, colourless, and water-soluble. This salt is an ingredient in toothpastes. It has a role as an antibacterial agent. It is an inorganic sodium salt and an inorganic phosphate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na2PFO3<br>FNa2O3P B083083 Sodium monofluorophosphate CAS No. 12331-99-6

Properties

IUPAC Name

disodium;fluoro-dioxido-oxo-λ5-phosphane
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InChI

InChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
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InChI Key

BFDWBSRJQZPEEB-UHFFFAOYSA-L
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Canonical SMILES

[O-]P(=O)([O-])F.[Na+].[Na+]
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Molecular Formula

Na2PFO3, FNa2O3P
Record name Sodium monofluorophosphate
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Related CAS

15181-43-8 (Parent)
Record name Sodium monofluorophosphate
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Record name Sodium monofluorophosphate [USP]
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DSSTOX Substance ID

DTXSID70872554
Record name Disodium monofluorophosphate
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Molecular Weight

143.950 g/mol
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Physical Description

White powder; [Pfaltz and Bauer MSDS]
Record name Sodium monofluorophosphate
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CAS No.

7631-97-2, 10163-15-2
Record name Sodium monofluorophosphate
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Record name Sodium monofluorophosphate [USP]
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Record name Sodium fluorophosphate
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Record name Fluorophosphoric acid, sodium salt
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Historical and Foundational Aspects of Sodium Monofluorophosphate Chemistry

Early Discoveries and Initial Characterization of Monofluorophosphoric Acid Derivatives

The genesis of monofluorophosphate chemistry can be traced back to the late 1920s. In 1929, the German chemist Willy Lange, at the University of Berlin, first described sodium monofluorophosphate. wikipedia.orgchemeurope.comwikipedia.org Lange's work was part of a broader investigation into fluoro-acids, where he noted similarities between perchlorate, fluoborate, and fluorosulfonate anions. fluoride-history.de His initial attempts to prepare the free monofluorophosphoric acid (H₂PO₃F) were unsuccessful. wikipedia.orgchemeurope.com This led him to investigate the stability of its esters. wikipedia.orgchemeurope.com

In a pivotal 1932 publication with his graduate student Gerda von Krueger, Lange reported the synthesis of dialkyl monofluorophosphates, such as diethyl fluorophosphate (B79755). wikipedia.orgnih.gov They observed that these ester derivatives were highly toxic, a discovery that would later be foundational in the development of nerve agents like Sarin and Soman. wikipedia.orgwikipedia.orgfluoride-history.de Lange's early work also touched upon the hydrolysis of phosphorus oxytrifluoride (POF₃), where he identified difluorophosphoric acid as the initial product. fluoride-history.de The subsequent hydrolysis of the difluorophosphate ion in a dilute sodium hydroxide (B78521) solution yielded the monofluorophosphate ion. fluoride-history.de

While the synthesis of the salt, this compound, was achieved in 1929, the preparation of the free anhydrous monofluorophosphoric acid remained a challenge. fluoride-history.defluoride-history.de It wasn't until 1947 that Lange, along with Ralph Livingston of Monsanto Company, published a method for preparing the anhydrous acid. wikipedia.orgfluoride-history.deacs.org Their report also mentioned the potential use of the toxic di-isopropyl ester for treating glaucoma and myasthenia gravis, which underscored the growing interest in these compounds. chemeurope.comfluoride-history.de The initial discoveries were thus characterized by the synthesis of the salts and highly reactive esters, with the isolation of the free acid occurring significantly later.

Evolution of Synthetic Methodologies for Monofluorophosphates

The methods for synthesizing monofluorophosphates have evolved from early laboratory procedures to large-scale industrial manufacturing. Willy Lange's initial synthesis in 1929 involved the hydrolysis of difluorophosphate ions with dilute sodium hydroxide. wikipedia.orgfluoride-history.de This method involves the careful removal of one fluoride (B91410) ion from the difluorophosphate complex (PO₂F₂⁻) to form monofluorophosphate (PO₃F²⁻). fluoride-history.de

A significant advancement for industrial-scale production is the reaction of sodium fluoride (NaF) with sodium metaphosphate (NaPO₃). wikipedia.orgtiiips.com This process, which involves the cleavage of a pyrophosphate bond, is a primary method used for manufacturing this compound today. wikipedia.org

NaPO₃ + NaF → Na₂PO₃F

Alternative industrial syntheses involve treating tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇) or disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) with hydrogen fluoride (HF). wikipedia.orgwikipedia.org Another approach involves the reaction of phosphoric acid with metal fluorides dissolved in molten urea (B33335). wikipedia.org

In 1943, Willy Lange and Ralph Livingston, in work assigned to the Ozark Chemical Company, patented a method for producing anhydrous monofluorophosphoric acid. fluoride-history.degoogle.com Their process involved reacting anhydrous hydrofluoric acid with water-free metaphosphoric acid. google.com

HPO₃ + HF → H₂PO₃F

Further developments have focused on creating specific metal monofluorophosphates through various routes. Metathesis reactions in aqueous solutions, using soluble salts like diammonium monofluorophosphate ((NH₄)₂PO₃F) with appropriate metal salts, have become a preferred laboratory method for forming insoluble fluorophosphates. bham.ac.ukconicet.gov.ar More recent research has established facile and green aqueous synthesis methods, using either acid-base neutralization or metathesis reactions, to produce a wide range of monofluorophosphates with high yields (>80%), overcoming common issues like fluorine loss and corrosion. acs.org

Theoretical Development of Fluorine-Phosphorus Bond Chemistry within Inorganic Systems

The fluorine-phosphorus (P-F) bond is a polar covalent bond, a result of the significant difference in electronegativity between phosphorus and the highly electronegative fluorine atom. quora.com This polarity results in a partial positive charge on the phosphorus atom and a partial negative charge on the fluorine atom. quora.com The nature of this bond is central to the structure and reactivity of monofluorophosphates and other fluorophosphorus compounds.

Quantum chemical studies provide a deeper understanding of the P-F bond's characteristics. In the monofluorophosphate anion (PO₃F²⁻), the phosphorus atom is at the center of a tetrahedron defined by three oxygen atoms and one fluorine atom. chemeurope.com A survey of 88 independent PO₃F²⁻ anions in various crystal structures revealed that the average P-F bond length is 1.578 Å. researchgate.net This is notably longer than the average P-O bond length of 1.506 Å within the same anion. researchgate.net

The geometry of the PO₃F²⁻ tetrahedron is distorted from a perfect tetrahedron. The O-P-F bond angle averages 104.8°, which is smaller than the ideal tetrahedral angle of 109.47°. wikipedia.org To compensate, the O-P-O bond angle is larger, averaging 113.7°. wikipedia.org Theoretical models like Bent's rule help explain these geometric distortions, correlating bond angles and bond lengths with the electronegativity of the substituents on the central atom. scispace.com

Theoretical calculations, such as Density Functional Theory (DFT) and other high-level quantum chemical methods, are used to model the electronic structure and predict properties of molecules containing P-F bonds. acs.orgnih.govacs.org These studies help elucidate concepts like hyperconjugation and rehybridization, which influence bond lengths and strengths. scispace.com For example, charge transfer into the P-F antibonding orbital can lead to bond elongation. scispace.com The combination of phosphorus and fluorine creates a unique and versatile union in chemistry, leading to compounds with a wide range of properties and applications, driven by the fundamental nature of the P-F bond. researchgate.netresearchgate.net

Table 2: Average Bond Parameters in the Monofluorophosphate (PO₃F²⁻) Anion

ParameterAverage ValueSource
P-F Bond Length 1.578 Å researchgate.net
P-O Bond Length 1.506 Å researchgate.net
O-P-F Bond Angle 104.8° wikipedia.orgresearchgate.net
O-P-O Bond Angle 113.7° wikipedia.orgresearchgate.net

Synthetic Methodologies and Mechanistic Pathways for Sodium Monofluorophosphate

Industrial Scale Synthesis Routes

The large-scale production of sodium monofluorophosphate primarily relies on three established synthetic routes. These methods are economically viable and have been optimized to ensure a consistent and high-quality yield of the final product.

Reaction of Sodium Fluoride (B91410) with Sodium Metaphosphate

One of the most common industrial methods for synthesizing this compound involves the direct reaction of sodium fluoride (NaF) with sodium metaphosphate (NaPO₃) wikipedia.org. This process is a high-temperature fusion reaction where the polymeric chain of sodium metaphosphate is cleaved by the fluoride ion.

This synthesis is typically carried out by heating a mixture of the two salts to a molten state, allowing for the reaction to proceed to completion. The process is mechanistically analogous to hydrolysis, where the pyrophosphate bonds within the metaphosphate structure are broken.

ReactantsConditionsProduct
Sodium Metaphosphate (NaPO₃)High Temperature (Fusion)This compound (Na₂PO₃F)
Sodium Fluoride (NaF)

Synthesis from Tetrasodium (B8768297) Pyrophosphate or Disodium (B8443419) Phosphate (B84403) and Hydrogen Fluoride

An alternative industrial-scale synthesis involves the reaction of either tetrasodium pyrophosphate (Na₄P₂O₇) or disodium phosphate (Na₂HPO₄) with hydrogen fluoride (HF) wikipedia.org. This method also relies on a fluorination reaction to introduce the fluorine atom into the phosphate structure.

When tetrasodium pyrophosphate is used, the reaction can be represented as: Na₄P₂O₇ + 2HF → 2Na₂PO₃F + H₂O

In the case of disodium phosphate, the reaction is: Na₂HPO₄ + HF → Na₂PO₃F + H₂O

These reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product is formed and to manage the corrosive nature of hydrogen fluoride.

ReactantReagentProduct
Tetrasodium Pyrophosphate (Na₄P₂O₇)Hydrogen Fluoride (HF)This compound (Na₂PO₃F)
Disodium Phosphate (Na₂HPO₄)Hydrogen Fluoride (HF)This compound (Na₂PO₃F)

Multi-Step Synthesis via Phosphorus Intermediates

A more complex, multi-step synthesis route for this compound involves the initial formation of phosphorus intermediates, which are then converted to monofluorophosphoric acid, and finally neutralized to yield the sodium salt. This pathway offers a higher degree of control over the purity of the final product.

The first step in this process is the synthesis of phosphorus pentafluoride (PF₅). A common method for producing phosphorus pentafluoride is the reaction of phosphorus pentachloride (PCl₅) with anhydrous hydrogen fluoride googleapis.com.

The reaction is as follows: PCl₅ + 5HF → PF₅ + 5HCl

This reaction is typically carried out in a corrosion-resistant reactor due to the highly reactive nature of the reactants and products.

ReactantReagentProduct
Phosphorus Pentachloride (PCl₅)Hydrogen Fluoride (HF)Phosphorus Pentafluoride (PF₅)

Phosphorus pentafluoride is a Lewis acid and readily undergoes hydrolysis wikipedia.org. The controlled hydrolysis of phosphorus pentafluoride is a critical step in forming monofluorophosphoric acid. Complete hydrolysis would lead to the formation of phosphoric acid and hydrogen fluoride. Therefore, the reaction conditions must be carefully managed to achieve the desired intermediate product. The reaction with water can be represented as:

PF₅ + 3H₂O → H₂PO₃F + 4HF

In industrial settings, this hydrolysis is often carried out in a manner that allows for the separation of the desired fluorophosphoric acids.

ReactantReagentProduct
Phosphorus Pentafluoride (PF₅)Water (H₂O)Monofluorophosphoric Acid (H₂PO₃F)

An alternative pathway to monofluorophosphoric acid involves the direct reaction of phosphoric acid (H₃PO₄) with hydrogen fluoride researchgate.net. This reaction is an equilibrium process where the concentration of the reactants and the removal of water drive the formation of the product.

The reaction can be written as: H₃PO₄ + HF ⇌ H₂PO₃F + H₂O

Another method involves the reaction of phosphorus pentoxide (P₄O₁₀) with hydrofluoric acid. This reaction can produce a mixture of fluorophosphoric acids, including monofluorophosphoric acid, difluorophosphoric acid, and hexafluorophosphoric acid, from which the desired monofluorophosphoric acid can be separated scribd.com.

The final step in the multi-step synthesis is the neutralization of monofluorophosphoric acid with a sodium base, typically sodium hydroxide (B78521) (NaOH), to produce this compound.

H₂PO₃F + 2NaOH → Na₂PO₃F + 2H₂O

This neutralization reaction is an acid-base reaction that yields the stable salt form of the active ingredient.

ReactantReagentProduct
Monofluorophosphoric Acid (H₂PO₃F)Sodium Hydroxide (NaOH)This compound (Na₂PO₃F)
Neutralization with Sodium Hydroxide

The synthesis of this compound can be achieved through a liquid phase neutralization process. This method involves the reaction of phosphoric acid and hydrofluoric acid with an alkali, such as sodium hydroxide or soda ash. google.comgoogle.com The general process proceeds through neutralization, followed by evaporation of the neutralizer, concentration, crystallization, and drying to yield the final this compound product. google.com

One variation of this process involves a four-step synthesis. tiiips.com The initial step is the reaction of phosphorus pentachloride with hydrogen fluoride to produce phosphorus pentafluoride. This is followed by hydrolysis, where the phosphorus pentafluoride reacts with water to form phosphoric acid and hydrogen fluoride. The third step involves another reaction between the newly formed phosphoric acid and hydrogen fluoride to generate monofluorophosphoric acid. In the final step, this monofluorophosphoric acid is neutralized with sodium hydroxide to produce this compound. tiiips.com

While effective, this liquid phase neutralization method presents significant challenges related to equipment and process control. The strong corrosivity (B1173158) of hexafluorophosphoric acid, an intermediate, necessitates the use of specialized materials for the reaction vessel, which can lead to high investment costs for production equipment. google.comgoogle.com Furthermore, controlling the production process is difficult, and corrosion byproducts can introduce impurities into the final product. google.com

Table 1: Overview of Neutralization Synthesis Method

Step Reactants Product Key Considerations
1 Phosphoric Acid, Hydrofluoric Acid Monofluorophosphoric Acid Intermediate formation
2 Monofluorophosphoric Acid, Sodium Hydroxide This compound Corrosive nature of reactants requires special equipment google.comgoogle.com
3 - - Process involves evaporation, concentration, and crystallization google.com

Mechanochemical Approaches to Fluorophosphate (B79755) Synthesis

Information regarding specific mechanochemical approaches for the synthesis of this compound is not extensively detailed in the provided research. However, industrial production methods often involve high-temperature, solid-state reactions that share principles with mechanochemistry, such as the direct reaction of solid precursors.

A common industrial method involves the reaction of sodium fluoride with sodium metaphosphate. wikipedia.org This process, which involves the cleavage of a pyrophosphate bond, is analogous to hydrolysis and is carried out at elevated temperatures. wikipedia.org The reaction is as follows:

NaPO₃ + NaF → Na₂PO₃F wikipedia.org

Another approach involves reacting phosphoric anhydride (B1165640) and sodium carbonate (soda ash) to first produce sodium metaphosphate. This is then mixed with sodium fluoride and heated to a molten state to yield this compound. google.com The process can be summarized in two main stages:

Sodium Metaphosphate Preparation: Phosphoric anhydride and soda ash react, often with sodium fluoride also present in the initial mix. This reaction is exothermic. google.com

Fluorination: The resulting sodium metaphosphate reacts with sodium fluoride in a molten state to form the final product, which is then cooled, pulverized, and screened. google.comgoogle.com

These high-temperature fusion or "frit" reactions represent a common route for large-scale production.

Laboratory Synthesis Techniques

Hydrolysis of Difluorophosphate Ions with Dilute Alkali

In a laboratory setting, this compound can be prepared through the controlled hydrolysis of difluorophosphate ions (PO₂F₂⁻) using a dilute alkali, such as sodium hydroxide. wikipedia.orgfluoride-history.de This reaction involves the substitution of one of the fluorine atoms in the difluorophosphate ion with a hydroxyl group, which subsequently deprotonates in the alkaline medium.

The reaction can be represented as: PO₂F₂⁻ + 2NaOH → Na₂PO₃F + H₂O + F⁻ wikipedia.org

This method was utilized in early research on fluorophosphates. It was observed that by heating a solution of a difluorophosphate in a dilute sodium hydroxide solution, one fluoride ion is selectively removed from the complex to form the monofluorophosphate ion. fluoride-history.de This technique provides a clear pathway to the monofluorophosphate salt from its corresponding difluoro- precursor.

Reaction of Phosphoric Acid with Metal Fluorides

Another established synthetic route involves the direct reaction of phosphoric acid with metal fluorides. wikipedia.org this compound is produced when phosphoric acid is reacted with sodium fluoride. tiiips.com The reaction can also be performed with other phosphate sources like disodium hydrogen phosphate or tetrasodium pyrophosphate, which are treated with hydrogen fluoride. wikipedia.orgwikipedia.org

A specific variation of this method involves dissolving the metal fluoride in molten urea (B33335) before reacting it with phosphoric acid to yield the monofluorophosphate. wikipedia.org This approach highlights the versatility of the reactants and conditions that can be employed. A production method has been developed that uses phosphoric acid, an alkali (like sodium hydroxide), and sodium fluoride as the primary raw materials. google.com In this process, the phosphoric acid and alkali first react to form a polymerized sodium phosphate, which is then reacted with sodium fluoride at high temperatures. google.com

Process Optimization and Scale-Up Considerations

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions during its synthesis. Careful control over parameters such as temperature, reaction time, and the molar ratio of reactants is crucial for optimizing the production process and minimizing impurities.

In synthesis methods that involve the high-temperature reaction of a sodium phosphate polymer with sodium fluoride, the temperature and duration of the initial polymerization step, as well as the final frit reaction, are critical. For instance, one process involves dehydrating and polymerizing a mixture of phosphoric acid and an alkali at temperatures between 250°C and 350°C for 45 to 60 minutes to achieve a moisture content of less than 0.2%. google.com The subsequent frit reaction with sodium fluoride is then carried out for a specific residence time, for example, 14 to 18 minutes. google.com

Another optimized process specifies drying the initial phosphoric acid and alkali mixture at 400–520°C for approximately 25 minutes. google.com The subsequent frit reaction of the resulting sodium polyphosphate with sodium fluoride is then conducted at 590–640°C for about 17 minutes. google.com Controlling the molar ratios of the reactants is also key. A patent describes an optimal mole ratio of sodium to phosphorus of 1:(1+/-0.5) and a phosphorus to fluorine mole ratio of 1:(1+/-0.02) to reduce the synthesis temperature and improve efficiency. google.com

The purity of the final product is a significant consideration, with potential impurities including unreacted sodium fluoride and various sodium phosphates. Analytical techniques such as ion chromatography are used to determine the purity of this compound and quantify impurities like free fluoride ions. lcms.cz The conditions for this analysis, such as column temperature, must also be optimized to ensure accurate separation and quantification of monofluorophosphate from other ions like acetate (B1210297) and sulfate (B86663). lcms.cz Studies on the hydrolysis of this compound are also important, as the stability of the compound, particularly in acidic solutions, affects its purity over time. manchester.ac.uk

Table 2: Influence of Reaction Parameters on Synthesis

Parameter Condition Range Effect on Process Source
Polymerization Temperature 250°C - 350°C Controls moisture content and formation of sodium phosphate polymer. google.com
Frit Reaction Temperature 590°C - 650°C Influences the rate and completeness of the fluorination reaction. google.com
Frit Reaction Time 14 - 20 minutes Determines the extent of conversion to this compound. google.comgoogle.com
Molar Ratio (P:F) 1 : (1 ± 0.02) Optimizes reactant usage and helps reduce synthesis temperature. google.com
Analytical Column Temp. 30°C Ensures accurate separation for purity analysis via ion chromatography. lcms.cz

Minimization of By-Product Formation

The purity of this compound is crucial for its efficacy and safety. The formation of by-products during synthesis can impact the final product's quality and stability. Key by-products in the common industrial synthesis routes include unreacted starting materials, other phosphate salts, and hydrolysis products.

The primary industrial synthesis of this compound involves the high-temperature reaction between sodium metaphosphate (NaPO₃) and sodium fluoride (NaF). wikipedia.org

NaPO₃ + NaF → Na₂PO₃F

While this reaction is straightforward in principle, controlling its conditions is vital to minimize the presence of unreacted raw materials in the final product. The presence of unreacted sodium fluoride is a common impurity. lcms.cz

Another significant by-product is sodium fluoride that results from the hydrolysis of the monofluorophosphate ion, particularly in the presence of moisture. lcms.cztandfonline.com This degradation can occur both during the manufacturing process and during storage if the product is exposed to humid conditions. The P-F bond in the monofluorophosphate anion is susceptible to hydrolysis, yielding phosphate and fluoride ions. lcms.cz

Strategies to minimize by-product formation focus on several key areas of the manufacturing process:

Stoichiometric Control: Precise control over the molar ratios of the reactants, sodium metaphosphate and sodium fluoride, is critical. An excess of either reactant will lead to its presence as an impurity in the final product. Chinese patent CN101327923A specifies a molar ratio of Na to P of 2:(0.5-1.5) and Na to F of 2:(9.95-1.05) to ensure a more complete reaction. google.com

Reaction Temperature and Time: The fusion reaction is typically carried out at elevated temperatures. The temperature and reaction time must be carefully optimized to drive the reaction to completion without causing decomposition of the product. One patented method suggests a melt reaction temperature of 690-740°C with a residence time of 16-22 minutes. google.com Another patent describes a frit reaction temperature between 650°C and 780°C with a residence time of 10 to 30 minutes. google.com

Purity of Raw Materials: The purity of the initial reactants, particularly sodium metaphosphate, is paramount. Impurities in the sodium metaphosphate can be carried through to the final product.

Post-reaction Processing: Cooling, pulverizing, and sieving of the molten mass are crucial final steps. Proper cooling helps to solidify the desired product quickly, and subsequent processing ensures a uniform particle size and removes any larger agglomerates of unreacted materials. google.com

Moisture Control: Given the susceptibility of this compound to hydrolysis, maintaining anhydrous or low-moisture conditions throughout the synthesis and storage is essential to prevent the formation of sodium fluoride and sodium phosphate by-products. tandfonline.com

Table 1: By-Product Minimization Strategies and Their Impact

StrategyParameter to ControlTarget Range/ConditionResulting By-product Minimized
Stoichiometric Control Molar ratio of reactants (NaPO₃:NaF)Close to 1:1Unreacted sodium metaphosphate, Unreacted sodium fluoride
Process Optimization Reaction Temperature650-780 °CUnreacted starting materials, Decomposition products
Process Optimization Reaction Time10-30 minutesUnreacted starting materials
Raw Material Purity Purity of Sodium MetaphosphateHigh purity gradeVarious inorganic salt impurities
Post-synthesis Handling Moisture levels during storageLow humidity environmentSodium fluoride (from hydrolysis), Sodium phosphates (from hydrolysis)

Green Chemistry Principles in Monofluorophosphate Synthesis

The application of green chemistry principles to the industrial synthesis of this compound aims to enhance its environmental and economic sustainability. The twelve principles of green chemistry provide a framework for evaluating and improving the manufacturing process.

Prevention: It is preferable to prevent waste than to treat it after it has been created. In SMFP synthesis, optimizing reaction conditions to maximize yield and minimize by-products directly aligns with this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The primary reaction, NaPO₃ + NaF → Na₂PO₃F, has a theoretical atom economy of 100% as all atoms from the reactants are incorporated into the desired product.

Less Hazardous Chemical Syntheses: The primary reactants, sodium metaphosphate and sodium fluoride, are considered to have moderate toxicity. While safer alternatives for these fundamental building blocks are not readily available, process design can minimize exposure and handling risks.

Designing Safer Chemicals: this compound itself is designed to be a safer alternative to more acutely toxic fluoride sources like sodium fluoride for dental applications. wikipedia.org

Safer Solvents and Auxiliaries: The dominant industrial synthesis is a high-temperature melt reaction that does not require the use of solvents, which is a significant green chemistry advantage. google.com This eliminates the environmental and safety concerns associated with solvent use, recovery, and disposal.

Use of Renewable Feedstocks: The raw materials for SMFP synthesis are derived from mineral sources (phosphate rock and fluorspar), which are not renewable. Research into bio-based sources for phosphates and fluorides is a long-term goal for the chemical industry but is not currently applied to SMFP production.

Reduce Derivatives: The direct synthesis from sodium metaphosphate and sodium fluoride is a straightforward process that does not involve the use of protecting groups or other derivatization steps, thus avoiding the generation of additional waste.

Catalysis: The current industrial synthesis does not typically employ catalysts. The high reaction temperature provides the necessary activation energy.

Design for Degradation: this compound is water-soluble and is expected to hydrolyze in the environment into naturally occurring phosphate and fluoride ions. lcms.cz

Real-time analysis for Pollution Prevention: Modern chemical plants can implement in-line process analytical technology (PAT) to monitor the reaction in real-time. This would allow for tighter control over reaction parameters, ensuring complete conversion and minimizing by-product formation.

Inherently Safer Chemistry for Accident Prevention: The use of solid reactants and the absence of volatile organic solvents in the primary synthesis route reduce the risk of fires and explosions. However, the high operating temperatures require robust engineering controls to prevent accidental burns.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication in this compound Synthesis
1. Prevention Optimizing reaction yield to minimize unreacted starting materials as waste.
2. Atom Economy The main reaction (NaPO₃ + NaF → Na₂PO₃F) has a 100% theoretical atom economy.
3. Less Hazardous Chemical Syntheses The synthesis avoids highly toxic reagents and by-products like hydrogen fluoride, which can be present in other fluorinating processes.
4. Designing Safer Chemicals The product, SMFP, is a safer alternative to sodium fluoride for dental applications.
5. Safer Solvents and Auxiliaries The high-temperature melt synthesis is a solvent-free process.
6. Design for Energy Efficiency Some process variations utilize exothermic reactions to reduce overall energy consumption.
7. Use of Renewable Feedstocks Currently reliant on non-renewable mineral resources.
8. Reduce Derivatives The synthesis is a direct combination of reactants, avoiding derivatization steps.
9. Catalysis The reaction is thermally driven and does not require a catalyst.
10. Design for Degradation The product hydrolyzes to naturally occurring phosphate and fluoride ions.
11. Real-time analysis for Pollution Prevention Potential for implementation of PAT to optimize reaction efficiency and minimize waste.
12. Inherently Safer Chemistry for Accident Prevention The use of solid reactants and a solvent-free process enhances safety.

Advanced Structural Chemistry and Spectroscopic Characterization of the Monofluorophosphate Anion Po3f2

Molecular Geometry and Bonding in the PO₃F²⁻ Anion

The monofluorophosphate anion consists of a central phosphorus atom tetrahedrally coordinated to three oxygen atoms and one fluorine atom. nih.govuni-ulm.de This arrangement results in a distorted tetrahedral geometry, a consequence of the differing electronegativities and bonding interactions between phosphorus, oxygen, and fluorine.

Extensive crystallographic studies have provided precise data on the bond lengths and angles within the monofluorophosphate anion. A survey of 88 independent PO₃F²⁻ anions from various inorganic compounds revealed statistically significant average bond parameters. researchgate.netarizona.edu The average P-O bond length is approximately 1.506 Å, while the P-F bond is notably longer, with an average length of 1.578 Å. researchgate.netarizona.edu

The bond angles also deviate from the ideal tetrahedral angle of 109.5°. The O-P-O bond angles are typically larger, with an average value of 113.7°, while the O-P-F bond angles are smaller, averaging 104.8°. researchgate.netarizona.edu This distortion is a direct result of the greater electronegativity of the fluorine atom compared to the oxygen atoms, which draws electron density towards itself and influences the spatial arrangement of the bonds.

Average Bond Lengths and Angles in the PO₃F²⁻ Anion
ParameterAverage ValueStandard Deviation
P-O Bond Length1.506 Å0.013 Å
P-F Bond Length1.578 Å0.020 Å
O-P-O Bond Angle113.7°1.7°
O-P-F Bond Angle104.8°1.7°

For a small, discrete anion like monofluorophosphate, the concept of conformational flexibility is primarily associated with vibrational modes and slight geometric distortions within a crystal lattice rather than distinct, isolable conformers. The tetrahedral geometry is energetically highly favored, and any significant deviation would require a substantial energy input. The energetic landscape is characterized by a deep potential well corresponding to this tetrahedral arrangement. In the solid state, the anion's flexibility is manifested in the variations of bond lengths and angles observed in different crystal structures, which are influenced by the nature of the counter-ions and the packing forces within the crystal lattice.

In its idealized, isolated state, the monofluorophosphate anion possesses C₃ᵥ symmetry. nih.govuni-ulm.de This point group is characterized by a three-fold rotational axis (C₃) that passes through the P-F bond and the phosphorus atom, and three vertical mirror planes (σᵥ) that each contain the P-F bond and one of the P-O bonds. nih.gov The presence of these symmetry elements confirms the non-linear and polar nature of the anion. In crystalline environments, the actual site symmetry of the anion may be lower than C₃ᵥ, depending on its position within the unit cell and its interactions with neighboring ions.

Solid-State Structure of Sodium Monofluorophosphate and Related Salts

The arrangement of monofluorophosphate anions and their corresponding cations in the solid state is crucial for understanding the macroscopic properties of these compounds. Single-crystal X-ray diffraction is the definitive technique for elucidating these three-dimensional structures.

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the atomic arrangement within a crystal, including unit cell dimensions, bond lengths, and bond angles. researchgate.netacs.org The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice.

The crystal structure of anhydrous this compound is expected to be analogous to that of sodium sulfate (B86663) (Na₂SO₄), as the PO₃F²⁻ and SO₄²⁻ anions are isoelectronic and have similar sizes and shapes. researchgate.net These studies on related compounds demonstrate that the PO₃F²⁻ anion maintains its distorted tetrahedral geometry in the solid state, with minor variations in bond lengths and angles depending on the crystalline environment and the nature of the cation.

Crystal Structures of Hydrated Sodium Monofluorophosphates (e.g., NaHPO₃F · 2.5 H₂O, Na₂PO₃F · 10 H₂O)

The crystal structures of hydrated sodium monofluorophosphates have been elucidated through single-crystal X-ray diffraction, revealing complex arrangements of ions and water molecules. Two notable examples are sodium hydrogen monofluorophosphate dihydrate and a half (NaHPO₃F · 2.5 H₂O) and disodium (B8443419) monofluorophosphate decahydrate (B1171855) (Na₂PO₃F · 10 H₂O).

The structures of these two hydrated salts of monofluorophosphoric acid were determined at a temperature of 160 K. alfa-chemistry.com NaHPO₃F · 2.5 H₂O crystallizes in the monoclinic space group C2/c. alfa-chemistry.com In contrast, Na₂PO₃F · 10 H₂O also crystallizes in a monoclinic system but belongs to the P2₁/c space group. alfa-chemistry.com The detailed crystallographic data for these compounds are presented below.

Interactive Table 1: Crystallographic Data for Hydrated Sodium Monofluorophosphates alfa-chemistry.com

ParameterNaHPO₃F · 2.5 H₂ONa₂PO₃F · 10 H₂O
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
a (Å) 19.112(4)11.380(3)
b (Å) 5.341(1)10.234(2)
c (Å) 12.727(3)13.051(4)
β (°) ** 110.18(3)106.49(3)
Volume (ų) **1219.4(4)1457.4(7)
Z 84

Z = number of formula units per unit cell

Investigation of Isotypism with Sulfate and Other Oxoanion Compounds

The monofluorophosphate (PO₃F²⁻) anion is isoelectronic and similar in size and shape to the sulfate (SO₄²⁻) anion. This similarity allows for the formation of monofluorophosphate compounds that are isostructural, or isotypic, with their sulfate counterparts. The investigation of this isotypism is a significant area of study in solid-state chemistry.

A classic example of this relationship is the potassium salt, where K₂PO₃F is isostructural with β-K₂SO₄. This structural analogy has been a key factor in determining the crystal structure of certain monofluorophosphates. Research has also explored the deliberate substitution of sulfate with monofluorophosphate in various compounds. For instance, fluorophosphate-doped samples of Na₂M(SO₄)₂·2H₂O (where M = Co, Cu) have been successfully synthesized. researchgate.net In these cases, even low levels of monofluorophosphate doping can induce a change in the crystal structure from monoclinic to triclinic, highlighting the subtle yet significant influence of the anion substitution. researchgate.net

However, the analogy is not universal. While many monofluorophosphates have known sulfate equivalents, many others adopt unique crystal structures with no known sulfate counterpart. One reason for these differences is the distinct hydrogen-bonding capabilities of the two anions; the fluorine atom in the monofluorophosphate anion does not readily participate in hydrogen bonding, which can lead to different crystal packing arrangements compared to sulfates, especially in hydrated compounds. researchgate.net

Hydrogen Bonding Networks and Their Influence on Crystal Packing

Hydrogen bonding plays a critical role in defining the crystal structures of hydrated salts, and hydrated sodium monofluorophosphates are no exception. The arrangement of water molecules and the hydrogen monofluorophosphate or monofluorophosphate anions creates extensive and intricate hydrogen-bonding networks that are fundamental to the stability and packing of the crystal lattice.

In the structure of NaHPO₃F · 2.5 H₂O, the hydrogen monofluorophosphate (HPO₃F⁻) tetrahedra are linked together through hydrogen bonds to form zigzag chains. alfa-chemistry.com This network is a defining feature of its crystal structure. The water molecules are integral to this network, bridging between the chains and interacting with the sodium cations, thus building the three-dimensional framework.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei. For the monofluorophosphate anion, both ¹⁹F and ³¹P NMR are exceptionally informative due to the 100% natural abundance and spin-½ nature of both nuclei.

The ¹⁹F nucleus is highly sensitive to its electronic environment, resulting in a wide range of chemical shifts that are valuable for structural characterization. wikipedia.org In the ¹⁹F NMR spectrum of the monofluorophosphate anion, the signal appears as a doublet. This splitting arises from the coupling of the fluorine nucleus to the adjacent phosphorus nucleus (¹J_PF), as both are spin-½ nuclei.

The chemical shift for the PO₃F²⁻ anion is observed in the region of -70 to -90 ppm relative to CFCl₃. The one-bond coupling constant, ¹J_PF, is a key parameter and is typically in the range of 850-950 Hz. This large coupling constant is characteristic of a direct P-F bond.

Complementing the ¹⁹F data, ³¹P NMR provides direct insight into the phosphorus center of the monofluorophosphate anion. huji.ac.il The ³¹P nucleus is also highly sensitive for NMR experiments. huji.ac.il The chemical shifts in ³¹P NMR are typically referenced to 85% H₃PO₄.

In the proton-decoupled ³¹P NMR spectrum, the signal for the PO₃F²⁻ anion appears as a doublet due to the same one-bond coupling to the fluorine nucleus (¹J_PF). The chemical shift is generally observed in the range of +1 to +5 ppm. The spin-spin interaction results in a splitting of the phosphorus signal with a coupling constant identical to that observed in the ¹⁹F spectrum, confirming the direct P-F bond.

Interactive Table 2: Typical NMR Spectroscopic Data for the Monofluorophosphate (PO₃F²⁻) Anion

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J)
¹⁹F -70 to -90 ppmDoublet¹J_PF ≈ 850-950 Hz
³¹P +1 to +5 ppmDoublet¹J_PF ≈ 850-950 Hz
Solid-State MAS NMR for Anionic Environment

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with Magic-Angle Spinning (MAS), is a powerful technique for probing the local atomic environment of specific nuclei in crystalline and disordered solids. For the monofluorophosphate anion (PO₃F²⁻), both ³¹P and ¹⁹F nuclei serve as sensitive probes of the anionic environment.

High-resolution solid-state ³¹P and ¹⁹F MAS NMR spectra provide detailed information on the crystallographic sites of the monofluorophosphate anion. Studies on related compounds, such as Barium Monofluorophosphate (BaPO₃F), have demonstrated the ability of MAS NMR to resolve distinct crystallographic sites for both phosphorus and fluorine atoms. nih.gov For the PO₃F²⁻ anion, the ¹⁹F NMR spectrum is expected to show a characteristic doublet pattern. This splitting arises from the strong scalar (J) coupling between the ¹⁹F nucleus and the adjacent ³¹P nucleus, a distinctive feature of the P-F bond in the monofluorophosphate group. nasa.gov

Analysis of the MAS NMR spectra can yield several key parameters:

Isotropic Chemical Shift (δiso): This provides information about the average electronic environment around the nucleus. Differences in δiso can distinguish between chemically or crystallographically inequivalent PO₃F²⁻ anions within a solid lattice.

Chemical Shift Anisotropy (CSA): In a solid, the electronic shielding around a nucleus is orientation-dependent. MAS at moderate speeds results in a series of spinning sidebands from which the principal components of the CSA tensor can be extracted. The CSA is highly sensitive to the local symmetry of the anionic site. nih.gov

J-Coupling: The magnitude of the ¹J(P-F) coupling constant, determined from the splitting in both ³¹P and ¹⁹F spectra, provides direct evidence of the through-bond covalent interaction and can be correlated with the P-F bond length and strength. nih.gov

In a study of polycrystalline BaPO₃F, ³¹P and ¹⁹F MAS NMR spectra resolved resonances from two distinct phosphorus and fluorine sites, which was consistent with the local symmetry predicted by crystallographic data. nih.gov The analysis allowed for the determination of the ¹⁹F chemical shift anisotropies and the ¹J(P-F) coupling constants for the two unique sites, showcasing the technique's ability to reveal subtle structural differences in the solid state. nih.gov

Vibrational Spectroscopy (Raman and Fourier Transform Infrared)

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, probes the vibrational modes of a molecule and provides a characteristic fingerprint of its structure and bonding. mdpi.comarxiv.org For the monofluorophosphate anion (PO₃F²⁻), which has C₃ᵥ symmetry in its "free" or solution state, these techniques are essential for characterizing the covalent P-O and P-F bonds.

The primary vibrational modes of the PO₃F²⁻ anion include:

P-F Stretching (ν(P-F)): A symmetric stretching mode that is a key indicator of the monofluorophosphate group.

Symmetric and Antisymmetric PO₃ Stretching (νs(PO₃) and νas(PO₃)): These modes relate to the concerted stretching of the three P-O bonds.

Deformational Modes (δ(PO₃) and δ(FPO₃)): These involve the bending and scissoring motions of the O-P-O and F-P-O angles.

Rocking Mode (ρ(PO₃)): A rocking motion of the PO₃ group.

In the solid state, the local environment (site symmetry) within the crystal lattice can influence these vibrations, often leading to the splitting of degenerate modes and the activation of modes that might be inactive in the free ion. researchgate.net For instance, in crystalline compounds, the strong and broad band observed in the IR spectrum is typically assigned to the antisymmetric ν(PO₃) vibration, while the symmetric νs(PO₃) stretching vibration often produces the strongest band in the Raman spectrum. researchgate.net The P-F stretching vibration is clearly identifiable in both spectra. researchgate.net

The table below summarizes typical vibrational frequencies for the monofluorophosphate anion based on spectroscopic studies of various crystalline monofluorophosphate compounds.

Vibrational ModeSymmetry (C₃ᵥ)Typical Raman Shift (cm⁻¹)Typical FTIR Absorption (cm⁻¹)Description
νas(PO₃)E~1150-1230~1150-1230 (Very Strong, Broad)Antisymmetric P-O₃ stretching
νs(PO₃)A₁~1000-1020 (Very Strong)~1000-1020 (Strong)Symmetric P-O₃ stretching
ν(P-F)A₁~795-830~795-830P-F stretching
δ(PO₃)E~520-570~520-570O-P-O bending/deformation
δ(FPO₃)E~520Not always clearly resolvedF-P-O bending/deformation

Note: The exact wavenumbers can vary depending on the cation and the crystal structure. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Fluoride (B91410) Quantification

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. nih.gov It is a valuable tool for quantifying fluoride present on the surface of a this compound sample, particularly for assessing surface purity, composition, and degradation, as the monofluorophosphate ion can hydrolyze to release fluoride and phosphate (B84403). lcms.cz

The quantification process using XPS involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. nih.gov The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification.

For the analysis of this compound (Na₂PO₃F), the following core-level spectra are of primary interest:

F 1s: The binding energy of the F 1s peak provides information about the chemical state of fluorine. Fluorine in an ionic metal fluoride (like NaF) has a characteristic binding energy (typically around 684-685 eV). mdpi.com Fluorine covalently bonded within the monofluorophosphate anion (P-F bond) would be expected to have a slightly different binding energy due to the different chemical environment. By deconvoluting the F 1s spectrum, it is possible to distinguish and quantify the amount of fluorine present as free fluoride versus that within the intact PO₃F²⁻ anion on the surface.

P 2p: The binding energy of the P 2p peak is characteristic of the phosphate environment. This helps to confirm the presence of the phosphate group on the surface.

Na 1s and O 1s: These peaks confirm the presence of sodium and oxygen and complete the elemental analysis of the surface.

Quantitative analysis is performed by calculating the area under each characteristic peak and correcting it with a relative sensitivity factor (RSF) specific to the element and the instrument. The atomic concentration (At%) of an element 'X' on the surface can be calculated using the formula:

At% of X = (Areaₓ / RSFₓ) / Σ(Areaᵢ / RSFᵢ)

where 'Area' is the peak area and 'RSF' is the relative sensitivity factor for each element 'i' detected on the surface. By comparing the atomic percentage of fluorine to that of phosphorus and sodium, the surface stoichiometry can be determined and the amount of surface fluoride can be quantified.

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms, molecules, and condensed phases. youtube.commdpi.com For the monofluorophosphate anion, DFT calculations can provide fundamental insights into its bonding, charge distribution, and reactivity that are complementary to experimental data.

Using DFT, the ground-state electronic properties of the PO₃F²⁻ anion can be calculated. This involves solving the Kohn-Sham equations for the system, which yields the electron density and the total energy. From these fundamental outputs, several key properties can be derived:

Geometric Optimization: DFT can be used to predict the most stable (lowest energy) geometry of the anion, providing theoretical values for P-O and P-F bond lengths and O-P-O and O-P-F bond angles. These can be compared directly with experimental data from X-ray diffraction.

Electronic Density of States (DOS): The DOS describes the number of available electronic states at each energy level. Analysis of the total and partial DOS can reveal the contributions of the constituent atomic orbitals (P 3p, O 2p, F 2p) to the molecular orbitals of the anion, elucidating the nature of the chemical bonds. youtube.com

These calculations are typically performed using a plane-wave basis set and pseudopotentials to represent the interactions between the core and valence electrons. mdpi.com The choice of the exchange-correlation functional (e.g., LDA, GGA) is crucial for the accuracy of the results. researchgate.net

Molecular Dynamics Simulations of Solution Behavior

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. It is an ideal tool for studying the behavior of the monofluorophosphate anion in an aqueous solution, providing a dynamic picture of its interactions with water molecules.

An MD simulation of the PO₃F²⁻ anion in water would involve the following steps:

System Setup: A single PO₃F²⁻ ion is placed in a simulation box of a defined size. The box is then filled with a large number of water molecules to represent the solvent. Periodic boundary conditions are applied to mimic an infinite solution and avoid edge effects. mdpi.com

Force Field: A force field is chosen to describe the potential energy of the system. This includes terms for bond stretching, angle bending, and torsional angles within the anion, as well as non-bonded interactions (van der Waals and electrostatic) between all atoms. Water is typically modeled using a well-established potential, such as the Extended Simple Point Charge (SPC/E) model. mdpi.com

Simulation: Newton's equations of motion are integrated numerically for every atom in the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of the resulting trajectory provides detailed information about the solution behavior of the anion:

Hydration Shell Structure: The radial distribution function, g(r), can be calculated to determine the average number and distance of water molecules in the hydration shells surrounding the anion, particularly around the oxygen and fluorine atoms.

Ion Dynamics: The simulation can track the translational and rotational motion of the anion, from which properties like the diffusion coefficient can be calculated.

Hydrogen Bonding: The simulation can identify and analyze the dynamics of hydrogen bonds formed between the oxygen and fluorine atoms of the anion and the surrounding water molecules.

Computational Prediction of Solid-State Properties

First-principles computational techniques, primarily based on DFT, are increasingly used to predict the properties of solid-state materials before they are synthesized experimentally. berkeley.edu For this compound, these methods can predict a range of critical solid-state properties.

By performing DFT calculations on the crystalline structure of Na₂PO₃F, it is possible to predict:

Phase Stability and Formation Energy: The total energy of the crystalline solid can be calculated. By comparing this energy to the energies of competing phases or potential decomposition products (e.g., NaF and NaPO₃), the thermodynamic stability of this compound can be assessed. berkeley.edu The formation energy, or decomposition energy, indicates whether the compound is stable, metastable, or unstable with respect to other compounds in the Na-P-O-F system. berkeley.edu

Mechanical Properties: By applying small strains to the optimized crystal lattice and calculating the resulting stress, the full elastic tensor can be determined. From the elastic constants, important mechanical properties such as the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio can be predicted, providing insight into the material's hardness and response to stress.

Electronic and Optical Properties: The electronic band structure and density of states of the crystal can be calculated, determining whether the material is an insulator, semiconductor, or metal, and predicting its band gap. From the electronic structure, optical properties such as the dielectric function and refractive index can also be computed.

Lattice Dynamics (Phonons): The vibrational properties of the crystal lattice (phonons) can be calculated. The resulting phonon dispersion curves can predict the stability of the crystal structure (an imaginary frequency would indicate a dynamic instability) and can be used to simulate theoretical infrared and Raman spectra for comparison with experimental data.

These predictive capabilities allow for the computational screening of materials and provide a theoretical foundation for understanding and interpreting experimental findings. nih.gov

Chemical Reactivity and Reaction Mechanisms of Monofluorophosphate Compounds

Hydrolysis Mechanisms and Kinetics of the Monofluorophosphate Ion

The stability of the monofluorophosphate (MFP) ion (PO₃F²⁻) in aqueous solutions is significantly influenced by the surrounding chemical environment. Its hydrolysis, the process of breaking down into fluoride (B91410) (F⁻) and orthophosphate (PO₄³⁻) ions, is a critical aspect of its chemical behavior and efficacy in various applications. This section delves into the kinetics and mechanisms governing this hydrolysis reaction.

pH-Dependent Stability and Hydrolysis Rates

The rate of hydrolysis of the monofluorophosphate ion is markedly dependent on the pH of the solution. Generally, sodium monofluorophosphate is relatively stable in neutral to alkaline aqueous solutions. However, as the pH decreases, the rate of hydrolysis increases significantly. In strongly acidic environments (pH below 4), the hydrolysis process is considerably accelerated. For instance, in a 0.5 M HCl solution, the hydrolysis appears to follow pseudo-first-order kinetics, with a noticeable release of fluoride and orthophosphate. At even higher acid concentrations (1.0 M and 2.0 M HCl), the reaction order becomes more complex.

Conversely, in neutral and mildly alkaline conditions, the salts of monofluorophosphoric acid are stable. This pH-dependent stability is a crucial factor in the formulation and application of products containing this compound.

The enzymatic hydrolysis of monofluorophosphate also exhibits a distinct pH dependence. Studies involving dental plaque have shown that the enzymatic degradation of MFP to fluoride and orthophosphate is optimal at a pH of approximately 8. capes.gov.br This suggests that the local pH environment can significantly modulate the biological processing of the monofluorophosphate ion.

Table 1: Effect of pH on the Hydrolysis of Monofluorophosphate

pH RangeRelative Hydrolysis RatePredominant Species
< 4HighH₂PO₃F
4 - 7ModerateHPO₃F⁻
> 7LowPO₃F²⁻

Mechanistic Pathways of Fluoride and Orthophosphate Formation

PO₃F²⁻ + H₂O → HPO₄²⁻ + F⁻

In acidic solutions, the reaction is thought to proceed through the protonation of the monofluorophosphate ion. This protonation makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The reaction may proceed through different pathways depending on the specific hydrolysis conditions.

Under acidic conditions, the hydrolysis can be a second-order process, although the observed rate may appear as pseudo-first-order under certain conditions. manchester.ac.uk The mechanism likely involves a series of protonation and nucleophilic attack steps, leading to the eventual release of the fluoride ion and the formation of orthophosphoric acid, which then dissociates according to the solution's pH.

Catalytic Effects of Metal Ions and Buffering Agents on Hydrolysis

The hydrolysis of monofluorophosphate can be influenced by the presence of catalysts. Notably, certain enzymes, such as phosphatases found in biological systems like dental plaque and the small intestine, can catalyze the hydrolysis of the PO₃F²⁻ ion. nih.govnih.gov This enzymatic cleavage is an important mechanism for the release of fluoride ions in biological environments.

The catalytic effect of metal ions on the hydrolysis of monofluorophosphate is complex. While some metal ions can catalyze the hydrolysis of phosphate (B84403) esters, their specific effect on monofluorophosphate is not as well-documented in the provided search results. However, it is known that certain metal ions can interact with phosphate compounds, and such interactions could potentially influence the stability of the P-F bond. For instance, zinc ions have been shown to be inhibitory in some enzymatic systems that hydrolyze monofluorophosphate. researchgate.net

Buffering agents can also play a significant role in the hydrolysis of monofluorophosphate, primarily by controlling the pH of the solution. For example, the addition of a sodium lactate solution has been found to inhibit the acid hydrolysis of MFP. manchester.ac.uk This inhibition is likely due to the buffering effect of the lactate, which resists the decrease in pH that would otherwise accelerate hydrolysis. The choice of buffering system is therefore critical in formulations containing this compound to ensure its stability.

Postulated Intermediates and Transition States in Hydrolysis

The detailed mechanism of monofluorophosphate hydrolysis, including the precise nature of intermediates and transition states, is a subject of ongoing investigation. One proposed pathway for the acid-catalyzed hydrolysis involves the formation of a cyclic intermediate with a trimetaphosphate-like structure. manchester.ac.uk This hypothesis suggests a more complex reaction mechanism than a simple direct nucleophilic attack.

In general, for the hydrolysis of phosphate esters, the transition state is thought to involve a pentacoordinate phosphorus atom. In the case of monofluorophosphate hydrolysis, the transition state would likely involve the incoming water molecule and the departing fluoride ion simultaneously associated with the central phosphorus atom. The geometry and charge distribution of this transition state would be influenced by factors such as the degree of protonation and the presence of any catalytic species. Further computational and experimental studies are needed to fully elucidate the energetic landscape and the precise structures of the intermediates and transition states involved in the hydrolysis of the monofluorophosphate ion.

Interactions with Phosphate-Based Materials

This compound interacts with various phosphate-based materials, most notably hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the primary mineral component of teeth and bones. This interaction is fundamental to its application in oral care products.

Reaction with Hydroxyapatite and Other Calcium Phosphate Systems

The interaction between monofluorophosphate and hydroxyapatite is a multifaceted process that involves both surface adsorption and ionic exchange within the apatite lattice. The monofluorophosphate ion can be taken up by the hydroxyapatite solid.

One of the key mechanisms is the substitution of the monofluorophosphate ion for phosphate (PO₄³⁻) or, more commonly, for hydrogen phosphate (HPO₄²⁻) groups within the hydroxyapatite structure. nih.gov The exchange for hydrogen phosphate is particularly significant in calcium-deficient hydroxyapatite, as it does not lead to a charge imbalance in the crystal lattice. nih.gov

The reaction is influenced by the pH of the surrounding environment. A decrease in pH tends to favor the reaction between monofluorophosphate and hydroxyapatite. capes.gov.br However, the presence of other ions in the solution can significantly affect this interaction. For instance, orthophosphate ions, particularly the HPO₄²⁻ species, can inhibit the uptake of monofluorophosphate by competing for the same sites on the hydroxyapatite surface. nih.gov Similarly, bicarbonate ions, often present in saliva, can also reduce the uptake of monofluorophosphate by hydroxyapatite. capes.gov.br

Table 2: Factors Influencing the Reaction of Monofluorophosphate with Hydroxyapatite

FactorEffect on ReactionMechanism of Influence
Decreased pH Favors reactionIncreased solubility of apatite, protonation of surface groups
Orthophosphate ions (HPO₄²⁻) Inhibits reactionCompetition for active sites on the hydroxyapatite surface nih.gov
Bicarbonate ions Inhibits reactionCompetition for active sites on the hydroxyapatite surface capes.gov.br

Mechanisms of Fluorapatite Layer Formation

The formation of a fluorapatite layer on mineral surfaces, such as hydroxyapatite (the primary component of tooth enamel), from this compound is a multi-step process. Unlike simple fluoride salts which directly provide fluoride ions (F⁻), this compound (Na₂PO₃F) acts as a fluoride source through a series of surface reactions. researchgate.net

The initial step involves the adsorption of the monofluorophosphate anion (PO₃F²⁻) onto the hydroxyapatite surface. Following this adsorption, the monofluorophosphate ion undergoes enzymatic or chemical hydrolysis. This hydrolysis cleaves the P-F bond, releasing free fluoride ions and orthophosphate ions into the local environment. researchgate.net

Once released, the fluoride ions can substitute for the hydroxyl (OH⁻) groups within the hydroxyapatite lattice. This ion exchange process is favorable as the fluoride ion fits better into the apatite crystal lattice than the hydroxide (B78521) ion, resulting in the formation of fluorapatite (Ca₅(PO₄)₃F). wikipedia.orgkarger.com The resulting fluorapatite is a more stable and less soluble mineral than the original hydroxyapatite, particularly under acidic conditions. bg.ac.rs This reaction is integral to the global phosphorus cycle and can be summarized as the reaction of a calcium phosphate material with a fluoride source, such as this compound. wikipedia.org

Adsorption: The PO₃F²⁻ anion adsorbs onto the hydroxyapatite surface.

Hydrolysis: The PO₃F²⁻ anion is hydrolyzed, releasing F⁻ and PO₄³⁻ ions.

Ion Exchange: The released F⁻ ions replace OH⁻ ions in the hydroxyapatite lattice.

Formation: A new, stable fluorapatite layer is formed on the surface.

Anion Exchange Processes on Mineral Surfaces (PO₃F²⁻ for HPO₄²⁻)

The monofluorophosphate anion (PO₃F²⁻) can directly participate in anion exchange processes on the surface of calcium-deficient apatite minerals. Studies using X-ray photoelectron spectroscopy have shown that PO₃F²⁻ ions can be chemisorbed onto the hydroxyapatite surface or directly ion-exchanged for hydrogen phosphate (HPO₄²⁻) groups present in the mineral lattice. researchgate.net

In calcium-deficient apatites, which contain HPO₄²⁻ groups to maintain charge neutrality, the monofluorophosphate ion can be adsorbed to the mineral surface as an associate ion or directly exchange with these hydrogen phosphate groups. researchgate.netkarger.com This process is distinct from the substitution of fluoride for hydroxide, as it involves the entire polyatomic monofluorophosphate anion interacting with the mineral surface. The presence of HPO₄²⁻ groups is a known feature in certain biological and synthetic apatites, and their exchange with PO₃F²⁻ represents a significant interaction pathway. researchgate.netresearchgate.net

Influence of pH and Concentration on Surface Reactivity

The reactivity of this compound on mineral surfaces is significantly influenced by both pH and concentration. An acidic environment enhances the incorporation of fluoride into the hydroxyapatite lattice. nih.govthejcdp.com

Influence of pH: Acidulating monofluorophosphate solutions, for instance with phosphoric acid, increases their reactivity with enamel surfaces. nih.gov Acidic conditions (pH between 3.5 and 4.5) are generally more effective for fluoride deposition. nih.gov In an acidic environment, the reaction between monofluorophosphate and enamel is enhanced, leading to the formation of fluoride-containing products like fluorapatite and calcium fluoride-like substances. nih.gov While neutral this compound solutions (pH ~6.6-7.0) are reactive, their acidulated counterparts demonstrate a greater ability to impart acid resistance to mineral surfaces. nih.govnih.gov

Influence of Concentration: The concentration of this compound directly affects the extent of fluoride incorporation into enamel. Studies have shown that the amount of fluoride taken up by the mineral increases in a concentration-dependent manner. nih.gov Higher concentrations of monofluorophosphate lead to a greater availability of both PO₃F²⁻ and, upon hydrolysis, F⁻ ions at the mineral-solution interface, driving the formation of the protective fluorapatite layer. The interplay between pH and concentration is critical; for example, a high-concentration acidulated monofluorophosphate solution can act on both the surface layer and deeper into the enamel structure. nih.gov

The table below summarizes the effect of pH on the reactivity of fluoride solutions.

Fluoride CompoundTypical pHReactivity Enhancement
This compound (MFP)~7.0Baseline reactivity
Acidulated Phosphate MFP (AP-MFP)AcidicIncreased fluoride uptake and reaction with enamel nih.gov
Acidulated Phosphate Fluoride (APF)~3.9High reactivity, greater fluoride and hydrogen ion concentration thejcdp.com

Complexation Chemistry with Metal Cations

Coordination Modes of the Monofluorophosphate Anion

The monofluorophosphate anion (PO₃F²⁻) is a versatile ligand in coordination chemistry, capable of binding to metal cations in several modes. Due to the differing electronegativities of the oxygen and fluorine atoms, the anion typically coordinates to metal centers through its oxygen atoms. The P-F bond is generally strong and less likely to participate in coordination compared to the P-O bonds.

Observed coordination modes include:

Monodentate: The anion binds to a single metal center through one of its oxygen atoms.

Bidentate: The anion coordinates to a metal center using two oxygen atoms, forming a chelate ring.

Bridging: The anion links two or more metal centers. This can occur through one, two, or three oxygen atoms, leading to the formation of dimers, polymers, or extended framework structures.

For example, in various zinc monofluorophosphate complexes, the Zn²⁺ cation is exclusively bonded to four oxygen atoms from four different symmetry-related monofluorophosphate anions, creating a tetrahedral coordination environment. mdpi.com In certain lead(II) monofluorophosphate compounds, the Pb²⁺ atom is coordinated by multiple oxygen atoms from the monofluorophosphate anions, while the fluorine atom is not part of the primary coordination sphere. mdpi.com In transition metal complexes like Ba₂M₂(PO₃F)F₆, the structure is built from PO₃F tetrahedra and MO₂F₄ octahedra, indicating that the monofluorophosphate anion coordinates to the transition metal via its oxygen atoms. nih.gov

Synthesis and Characterization of Transition Metal Monofluorophosphates (e.g., Ba₂M₂(PO₃F)F₆ where M = Mn, Co, Ni, Cu)

A series of isostructural transition-metal monofluorophosphates with the general formula Ba₂M₂(PO₃F)F₆ (where M = Mn, Co, Ni, Cu) have been successfully synthesized using hydrothermal methods. nih.govacs.org These compounds are prepared by reacting sources of the respective transition metal with phosphoric and fluorophosphoric acids under high temperature and pressure. nih.gov

Characterization of these materials, primarily through single-crystal and powder X-ray diffraction, has elucidated their complex three-dimensional framework structures. nih.gov These frameworks are constructed from corner-sharing cis-MO₂F₄ octahedra and PO₃F tetrahedra. acs.org

Interestingly, while the compounds with M = Mn, Co, and Cu are isostructural and crystallize in the monoclinic space group P2₁/c, the nickel analogue (Ba₂Ni₂(PO₃F)F₆) adopts a different, though still monoclinic, structure with the space group P2₁/n. nih.gov This structural difference arises from the varied arrangements of the same cis-MO₂F₄ and PO₃F building blocks within one-dimensional chains. nih.gov The structure of the copper-containing compound reveals an elongated octahedral geometry, indicative of static Jahn-Teller distortion. nih.gov Magnetic characterization shows that the compounds where M = Mn, Co, and Ni exhibit dominant antiferromagnetic behavior. acs.org

Crystallographic Data for Ba₂M₂(PO₃F)F₆ Compounds

Compound (M)Crystal SystemSpace GroupReference
Mn, Co, CuMonoclinicP2₁/c nih.gov
NiMonoclinicP2₁/n nih.gov

Reactions with Organic Compounds and Biological Molecules (Non-Clinical Focus)

From a non-clinical, biochemical perspective, this compound interacts with specific biological molecules, primarily enzymes. A key reaction is its enzymatic hydrolysis by phosphatases. These enzymes cleave the covalent P-F bond of the monofluorophosphate anion to release a fluoride ion and an orthophosphate ion. taylorandfrancis.com This hydrolysis is a prerequisite for the fluoride ion to become bioavailable for subsequent reactions, such as incorporation into apatite.

Furthermore, research has demonstrated a specific inhibitory effect of the monofluorophosphate anion on certain bacterial enzymes. In Streptococcus mutans, monofluorophosphate has been shown to inhibit the enzyme ADP-glucose pyrophosphorylase. nih.gov This enzyme is crucial for the synthesis of internal polysaccharides (IPS), which the bacterium uses as an energy reserve. The inhibition constant (I₀.₅) for this reaction is approximately 1.5 mM. nih.gov This inhibitory action is specific to the monofluorophosphate molecule and is not replicated by sodium fluoride alone. The mechanism of inhibition is similar to that of orthophosphate, but with a key difference: the allosteric activator fructose-1,6-bisphosphate cannot reverse the inhibition caused by monofluorophosphate, unlike its effect on orthophosphate-induced inhibition. nih.gov This interaction highlights a direct role of the intact monofluorophosphate anion in modulating a specific metabolic pathway in a microorganism.

Interaction with Enzyme Active Sites (e.g., ADP-glucose pyrophosphorylase)

This compound (MFP) has been identified as an inhibitor of the Streptococcus mutans ADP-glucose pyrophosphorylase (ADP-Glc PPase), an enzyme that plays a crucial role in the biosynthesis of internal polysaccharide (IPS). nih.gov This inhibition is a key component of its anticariogenic properties. The monofluorophosphate ion's structural similarity to orthophosphate (Pi), a natural effector of the enzyme, allows it to interact with the enzyme's active site. nih.gov

The active site of an enzyme is a specific region where substrate molecules bind and a chemical reaction occurs. wikipedia.org In the case of ADP-Glc PPase, MFP acts as an inhibitor, interfering with the enzyme's catalytic function. nih.gov Research shows that MFP inhibits the S. mutans ADP-Glc PPase with an I0.5 (concentration causing 50% inhibition) of 1.5 mM. nih.gov

A significant distinction in the inhibitory mechanism between MFP and orthophosphate is the effect of the allosteric activator fructose-1,6-bisphosphate (Fru-1,6-bisP). While the inhibitory effect of orthophosphate on ADP-Glc PPase can be reversed by Fru-1,6-bisP, the inhibition by MFP is not. nih.gov This suggests that MFP's interaction with the active site, or a related regulatory site, is not overcome by the presence of the activator, making its inhibitory effect more persistent regardless of the cell's metabolic state. nih.gov This targeted inhibition of a key enzyme in the bacterial glycogen synthesis pathway highlights a specific molecular mechanism for MFP's action, distinct from simply being a source of fluoride ions. nih.gov

Table 1: Inhibition of S. mutans ADP-Glc PPase by Orthophosphate (Pi) and Monofluorophosphate (MFP)
InhibitorI0.5 (mM)Effect of Fructose-1,6-bisPReference
Orthophosphate (Pi)Similar to MFPInhibition is reverted nih.gov
Monofluorophosphate (MFP)1.5Inhibition is not reverted nih.gov

Selective Inhibition of Microbial Metabolic Pathways (e.g., Sulfate (B86663) Reduction)

Monofluorophosphate has been identified as a selective inhibitor of respiratory sulfate-reducing microorganisms (SRM). nih.govacs.org These microorganisms are responsible for microbial sulfidogenesis, a process with significant environmental and economic consequences. acs.org MFP exhibits promising characteristics as an SRM inhibitor due to its low toxicity to eukaryotes, high stability at neutral pH, and low cost. nih.govacs.org

The inhibitory mechanism of MFP on SRM is multifaceted. It involves both the inhibition of the central sulfate reduction pathway and the intracellular release of toxic fluoride ions. nih.govacs.org The structural similarity of the monofluorophosphate ion (PO₃F²⁻) to the sulfate ion (SO₄²⁻) is believed to play a role in its ability to interfere with the sulfate reduction pathway. The enzymes involved in this pathway, such as ATP sulfurylase (sulfate adenylyltransferase), may interact with MFP, disrupting the normal metabolic process. frontiersin.org

Studies have shown that MFP is effective against SRM and can act synergistically with other inhibitors like nitrite (B80452) and chlorite. nih.govacs.org This suggests that MFP could enhance the efficacy of treatments aimed at controlling SRM activity in various industrial and environmental settings. nih.gov Importantly, MFP's inhibitory action is selective; it is tolerated by other microbial groups such as nitrate (B79036) and perchlorate-reducing microorganisms, making it a targeted agent against sulfate reduction. nih.govacs.org

Table 2: Characteristics of Monofluorophosphate as a Selective SRM Inhibitor
CharacteristicDescriptionReference
SelectivityInhibits respiratory sulfate-reducing microorganisms (SRM) while being tolerated by nitrate and perchlorate reducers. nih.govacs.org
MechanismDual action: inhibition of the central sulfate reduction pathway and release of cytoplasmic fluoride. nih.govacs.org
SynergyWorks synergistically with nitrite and chlorite to enhance inhibition of SRM. nih.govacs.org
StabilityExhibits high stability at circumneutral pH. nih.govacs.org

Thermal Decomposition and Stability Profiles of this compound

The stability of this compound is highly dependent on environmental conditions, particularly moisture, pH, and temperature. fluorideresearch.orgtandfonline.com The phosphorus-fluorine bond in the monofluorophosphate ion is susceptible to hydrolysis, which results in the formation of fluoride and orthophosphate ions. nih.gov

In aqueous solutions, this compound is chemically stable in a pH range of 2 to 13. nih.gov However, hydrolysis is rapid in strongly acidic solutions (pH below 1.5) and also occurs in alkaline conditions. nih.govkarger.com The rate of hydrolysis is also affected by temperature. tandfonline.comresearchgate.net The spontaneous hydrolysis of MFP in bulk form follows first-order kinetics, with the half-life (t₁/₂) varying significantly among different preparations, ranging from 35 to 114 months. tandfonline.com

Solid this compound is sensitive to moisture. fluorideresearch.org The presence of water can accelerate its decomposition, especially in formulations containing acidic compounds. fluorideresearch.org For instance, effervescent tablets containing MFP, which typically have a higher water content and produce an acidic environment when dissolved, show significantly increased instability. fluorideresearch.org One study found that effervescent MFP tablets had a short half-life of 4.5 months, compared to 24 to 233 months for non-effervescent tablets. fluorideresearch.orgresearchgate.net The stability of MFP in tablets is also dependent on the manufacturing process. tandfonline.com High temperatures used during synthesis or processing can also lead to decomposition. For example, while the synthesis of MFP can occur via a fusion reaction at temperatures between 590-640°C, drying the purified product at 100°C can result in partial decomposition. karger.comgoogle.com Keeping the solid material in dry conditions is crucial for retarding decomposition. karger.com

Table 3: Factors Affecting this compound Stability
FactorEffect on StabilityReference
pH (Aqueous Solution)Stable between pH 2 and 13. Rapid hydrolysis below pH 1.5. nih.gov
MoistureAccelerates hydrolysis, especially in the presence of acid. Keeping solid MFP dry retards decomposition. fluorideresearch.orgkarger.com
TemperatureHigher temperatures increase the rate of hydrolysis in solution and can cause decomposition of the solid. tandfonline.comkarger.com
Formulation (Tablets)Effervescent tablets with high water content and acidic components have a much shorter half-life (4.5 months) compared to non-effervescent tablets (24-233 months). fluorideresearch.org

Analytical Chemistry and Quantitative Determination of Sodium Monofluorophosphate

Chromatographic Separation and Detection Methods

Chromatographic techniques are powerful tools for the separation and quantification of ionic species in complex mixtures. Ion chromatography, in particular, has become a standard method for the analysis of sodium monofluorophosphate.

Ion Chromatography (IC) for Fluoride (B91410) and Monofluorophosphate Speciation

Ion chromatography (IC) with suppressed conductivity detection is a widely adopted and validated method for the simultaneous determination of monofluorophosphate and free fluoride ions. morressier.comlcms.cz This technique offers high selectivity and sensitivity, allowing for the clear separation of these and other anions in a single chromatographic run. researchgate.net As part of the United States Pharmacopeia (USP) modernization initiative, IC has been proposed to replace older titration-based and precipitation-based assays for this compound. morressier.comlcms.cz

The separation is typically achieved using a high-capacity anion-exchange column, such as the Dionex IonPac AS18 or Metrosep A Supp 5. morressier.commetrohm.com A gradient elution with a potassium hydroxide (B78521) (KOH) or a sodium carbonate/sodium bicarbonate eluent is commonly employed to resolve the analyte peaks. lcms.czmetrohm.com Following separation, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the detection signal of the analytes. lcms.cz Under optimized conditions, baseline separation of monofluorophosphate from other common anions like fluoride, acetate (B1210297), and sulfate (B86663) can be achieved. lcms.cz

Table 1: Typical Ion Chromatography Parameters for this compound Analysis

ParameterValue
Column Dionex IonPac AS18, Metrosep A Supp 5
Eluent Potassium Hydroxide (gradient) or Sodium Carbonate/Bicarbonate
Detection Suppressed Conductivity
Typical Analytes Monofluorophosphate, Fluoride, Acetate, Sulfate

Method Development for Complex Matrices

The analysis of this compound in commercial products like toothpaste presents a significant challenge due to the complexity of the sample matrix. lcms.czmetrohm.com These formulations contain a variety of excipients, abrasives, and other active ingredients that can interfere with the analysis. researchgate.net Therefore, robust method development and sample preparation are critical for accurate quantification.

A common sample preparation procedure for toothpaste involves extracting a weighed amount of the sample in deionized water, often aided by sonication to ensure complete dissolution of the active ingredient. metrohm.com The resulting solution is then typically centrifuged and filtered through a 0.2 µm filter to remove particulate matter before injection into the IC system. metrohm.com

Method validation according to USP guidelines demonstrates that the IC method is linear over a wide concentration range, sensitive, accurate, precise, and robust for the determination of this compound in these complex matrices. morressier.com For instance, the mean recoveries for monofluorophosphate from spiked dentifrice samples have been reported to be around 99.2%, with a relative standard deviation of 2.55%. nih.gov

Spectroscopic Quantification Techniques

Spectroscopic methods offer alternative approaches for the quantification of this compound, providing both direct and indirect measurement capabilities.

Quantitative ¹⁹F-NMR for Direct Determination

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a simple, rapid, and interference-free method for the direct and simultaneous determination of this compound and sodium fluoride. tandfonline.comresearchgate.net The 100% natural abundance and high sensitivity of the ¹⁹F nucleus make this technique particularly well-suited for fluorine-containing compounds. tandfonline.com

In the ¹⁹F-NMR spectrum, this compound appears as a characteristic doublet due to the coupling between the fluorine and phosphorus atoms, while sodium fluoride appears as a singlet. tandfonline.com The distinct chemical shifts of these signals allow for unambiguous identification and quantification. The integral area of each peak is directly proportional to the molar concentration of the respective species. tandfonline.com This method has been successfully applied to the analysis of toothpastes, demonstrating good precision and accuracy with relative standard deviations of less than 2.0% being achievable. researchgate.net

Table 2: ¹⁹F-NMR Spectral Data for this compound and Sodium Fluoride

CompoundSignal MultiplicityChemical Shift (ppm)Coupling Constant (J-P-F)
This compoundDoublet~52.5 and ~54.8~865 Hz
Sodium FluorideSinglet~100N/A

Colorimetric Methods (e.g., Ferric-Salicylate Complex)

Colorimetric methods provide a cost-effective and accessible means for the quantification of fluoride, which can be related back to the this compound content. One such method is based on the bleaching of a colored ferric-salicylate complex by fluoride ions. okstate.edu

In this method, interferences from monofluorophosphate and other phosphate (B84403) ions, which also form complexes with ferric ions, are removed by precipitation with alcoholic silver nitrate (B79036). okstate.edu The free fluoride in the sample then reacts with the colored ferric-salicylate complex, causing a decrease in absorbance that is proportional to the fluoride concentration. The absorbance is typically measured spectrophotometrically. While this method is indirect for this compound, it can be effective when combined with a hydrolysis step to convert monofluorophosphate to fluoride.

Electrochemical Analysis

Electrochemical methods, particularly those employing ion-selective electrodes (ISEs), are widely used for the determination of ionic species. For this compound analysis, the focus is primarily on the measurement of fluoride ions.

A fluoride ion-selective electrode (ISE) is a potentiometric sensor that measures the activity of free fluoride ions in a solution. edaq.com The electrode typically contains a lanthanum fluoride crystal membrane that develops a potential proportional to the fluoride ion concentration. edaq.com

When analyzing samples containing this compound, the monofluorophosphate ion itself can interfere with the direct measurement of free fluoride. rsc.org However, it has been shown that in samples with a controlled ionic strength, this interference is minimal. rsc.org A common approach to determine the total fluoride content from this compound is to first hydrolyze the monofluorophosphate to release fluoride ions and then measure the total fluoride concentration using the ISE. fluorideresearch.org The initial free fluoride can be measured separately, and the monofluorophosphate concentration can be calculated from the difference. fluorideresearch.org The use of a Total Ionic Strength Adjustment Buffer (TISAB) is essential to maintain a constant ionic strength and pH, and to decomplex any fluoride bound to interfering cations. rsc.org

Application of Fluorine Ion-Selective Electrodes

A primary method for the determination of monofluorophosphate involves the use of a Fluorine Ion-Selective Electrode (F-ISE). This potentiometric technique relies on a lanthanum fluoride (LaF₃) crystal membrane that selectively interacts with fluoride ions (F⁻) in a solution, generating a potential difference that is proportional to the ion's activity. edaq.com

The analysis is typically a two-part process:

Measurement of Free Fluoride: The initial potential of the sample solution is measured to determine the concentration of unbound, free fluoride ions.

Measurement of Total Fluoride: The monofluorophosphate in the sample must be hydrolyzed to liberate its fluoride ion. This is commonly achieved through acid hydrolysis. bath.ac.uk After hydrolysis, a second measurement determines the total fluoride concentration.

The concentration of this compound is then calculated based on the difference between the total fluoride and the initially free fluoride content. fluorideresearch.org

To ensure accurate measurements, the sample's ionic strength and pH must be carefully controlled. This is accomplished by adding a Total Ionic Strength Adjustment Buffer (TISAB). The buffer establishes a constant high ionic strength background and adjusts the pH to an optimal range, typically between 5.0 and 5.5, which helps to prevent the formation of interfering complexes (e.g., with hydrogen ions) and ensures the electrode's response is directly related to the fluoride ion concentration. edaq.comdrugfuture.com While the monofluorophosphate ion itself can cause minor interference, studies have shown that in samples with controlled ionic strength, this effect is minimal. rsc.org Buffer systems based on acetate are often preferred as they can inhibit the spontaneous hydrolysis of monofluorophosphate during analysis. rsc.org

Sample Preparation Strategies for Diverse Sample Types

Effective sample preparation is essential to isolate this compound from the often complex matrices of commercial products and present it in a form suitable for analysis.

For solid or semi-solid samples such as powders, toothpastes, or tablets, the initial step involves dissolution in a suitable solvent, typically deionized or ultrapure water.

A precisely weighed amount of the sample, for instance, 0.2 to 0.5 grams, is dissolved in a specific volume of water in a volumetric flask. lcms.czmetrohm.com To facilitate complete dissolution of the active ingredient and separation from insoluble excipients, the mixture may be subjected to sonication for a period, such as 15 minutes. metrohm.commetrohm.com

Following dissolution, the solution must be clarified to remove particulate matter that could interfere with instrumental analysis. This is achieved by filtration, commonly through a syringe filter with a pore size of 0.2 µm or 0.45 µm. lcms.czmetrohm.commetrohm.com The resulting clear filtrate may then be further diluted as needed to ensure the analyte concentration falls within the linear range of the analytical method. lcms.cz

In cases where the sample matrix contains significant interfering substances, more rigorous isolation techniques such as distillation or diffusion may be employed prior to fluoride determination. google.com These methods are designed to separate fluoride from the sample matrix by converting it into a volatile gas.

The underlying principle involves the acid hydrolysis of this compound in a sealed reaction vessel using a strong, non-volatile acid like sulfuric or perchloric acid. google.com This reaction releases the fluoride as hydrogen fluoride (HF) gas.

Distillation: In this technique, the acidic solution is heated, causing the volatile HF to distill over. The distillate is collected in a trapping solution, typically a base such as sodium hydroxide, which captures the HF and converts it back to non-volatile fluoride ions for subsequent analysis. google.com

Diffusion: This is a slower, passive process conducted at a constant temperature. The HF gas generated in the sample chamber gradually diffuses across an air gap and is absorbed into the alkaline trapping solution in a separate chamber. This process can take several hours to complete. google.com

While highly effective at removing interferences, these techniques are complex, time-consuming, and require careful handling due to the corrosive and toxic nature of the reagents and products involved. google.com

Method Validation and Quality Control in Monofluorophosphate Analysis

To ensure the reliability and accuracy of quantitative results, the analytical methods used for this compound must be rigorously validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose and is a requirement for compliance with pharmacopeial standards, such as those set by the United States Pharmacopeia (USP). lcms.czmorressier.com

Key validation parameters include accuracy, precision, linearity, and system suitability.

Accuracy: This parameter reflects the closeness of the measured value to the true value. It is often assessed through spike recovery studies, where a known quantity of the analyte is added to a sample matrix. The method is considered accurate if the measured amount is within an acceptable percentage of the known amount, for example, within a range of 88% to 108%. researchgate.netresearchgate.net

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). Acceptance criteria for precision are often stringent; for instance, the RSD for replicate injections of a standard solution may be required to be not more than 2%. lcms.cz

Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. Linearity is evaluated by analyzing a series of standards at different concentrations and is confirmed if the coefficient of determination (R²) for the calibration curve is very close to 1.0 (e.g., >0.99). morressier.comresearchgate.net

As a routine quality control measure, a System Suitability Test is performed before conducting sample analysis. This test verifies that the complete analytical system (including the instrument, reagents, and columns) is operating correctly. It involves injecting a standardized "system suitability solution" that contains the analyte (this compound) as well as other compounds that could potentially interfere, such as sodium fluoride, sodium acetate, and sodium sulfate. metrohm.comlcms.cz Critical parameters such as peak resolution between adjacent compounds and the peak tailing factor are evaluated against established acceptance criteria to confirm the system is fit for use. lcms.czlcms.cz

Table 1: Key Method Validation Parameters in this compound Analysis

Parameter Description Common Acceptance Criteria
Accuracy The closeness of test results to the true value. Recovery of 88–108% in spiked samples. researchgate.netresearchgate.net
Precision The agreement among individual test results when applied repeatedly. Relative Standard Deviation (RSD) of ≤ 2% for replicate standard injections. lcms.cz
Linearity The ability to produce results proportional to analyte concentration. Coefficient of Determination (R²) > 0.99. researchgate.net

| System Suitability | Verification that the analytical system is performing correctly. | Resolution between analyte and potential interferents ≥ 1.5. lcms.czlcms.cz |

Applications in Advanced Materials and Industrial Chemistry Non Biological and Non Medical

Corrosion Inhibition in Various Systems

Sodium monofluorophosphate is an effective corrosion inhibitor, employed to protect metallic components in aggressive environments. Its mechanism of action varies depending on the system, but generally involves the formation of a protective passive layer on the metal surface.

This compound has been identified as an effective agent for reducing the dissolution of lead in potable water systems. When introduced into water, it significantly curtails the leaching of lead from pipes (B44673) and plumbing fixtures into the drinking water wikipedia.orggoogle.com. The primary mechanism is believed to involve the formation of sparingly soluble lead compounds on the surface of the lead-containing materials.

The monofluorophosphate anion (PO₃F²⁻) can react with lead ions (Pb²⁺) present at the metal-water interface. This interaction leads to the precipitation of a protective layer that is more stable and less soluble than the lead oxides and carbonates that typically form on lead pipes. This passivation layer acts as a barrier, isolating the metallic lead from the corrosive effects of the water google.com. While the precise composition of this protective film is complex and can vary with water chemistry, it is understood to be a key factor in inhibiting lead corrosion. The effectiveness of this compound in reducing lead solubility has been noted at concentrations ranging from 0.1 mg/L to 500 mg/L wikipedia.orggoogle.com.

Table 1: Factors Influencing Lead Corrosion and Inhibition

FactorInfluence on Lead CorrosionRole of this compound
pH Lead solubility is highly dependent on pH.Can be effective over a range of pH values by forming stable lead-phosphate-fluoride compounds.
Alkalinity High alkalinity can lead to the formation of lead carbonate scales, which can be unstable.Competes with carbonate ions to form a more stable and protective passivation layer.
Orthophosphate A well-known corrosion inhibitor for lead, forming insoluble lead-phosphate compounds.The monofluorophosphate ion provides a source of phosphate (B84403) for passivation, with potential synergistic effects from the fluoride (B91410) ion.
Complexing Agents Certain ions in water can form soluble complexes with lead, increasing its dissolution.Forms stable, insoluble surface compounds, reducing the availability of lead ions for complexation nih.govresearchgate.net.

In broader industrial water treatment applications, this compound functions as a corrosion inhibitor for various metals, including iron and its alloys google.com. Its role is particularly valuable in cooling water systems and other industrial water circuits where corrosion can lead to equipment failure and reduced efficiency. The mechanism of inhibition in these systems is primarily attributed to the phosphate component of the molecule.

The monofluorophosphate ion can hydrolyze to release orthophosphate ions, which then participate in the formation of a protective film at the anodic sites of a corrosion cell on the metal surface. This film, often composed of ferric phosphate in the case of steel, acts as a barrier to the electrochemical reactions that drive corrosion kuritaamerica.com.

Furthermore, this compound can also contribute to the control of mineral scale formation, such as calcium carbonate, on heat exchange surfaces. By inhibiting scale, it prevents the formation of under-deposit corrosion cells, which are a common cause of localized and accelerated corrosion in industrial water systems google.com.

This compound is utilized as a corrosion inhibitor for steel reinforcement in concrete structures. It is typically applied to the surface of hardened concrete, from where it migrates through the porous matrix to reach the embedded steel rebar.

The primary mechanism of protection involves the formation of a passive layer on the steel surface. The monofluorophosphate ions react with the steel, creating a stable, protective film that is more resistant to attack by chloride ions and carbonation than the naturally occurring passive layer of iron oxides. This enhanced passivation layer significantly slows down the rate of corrosion.

Additionally, in the alkaline environment of concrete, the monofluorophosphate ion can react with calcium hydroxide (B78521) (portlandite), a primary component of hydrated cement paste. This reaction can lead to the formation of insoluble calcium compounds, which can help to block the pores in the concrete, thereby reducing the ingress of aggressive substances like chlorides and carbon dioxide to the level of the steel reinforcement researchgate.net.

Table 2: Research Findings on this compound in Concrete

Research FindingDescription
Migration into Concrete Studies have shown that monofluorophosphate ions can penetrate into hardened concrete, with the depth of penetration depending on the concrete quality and application method.
Passive Film Formation Electrochemical studies have confirmed the formation of a more robust passive film on steel embedded in concrete treated with this compound.
Interaction with Cement Paste Analysis of treated concrete has shown the formation of new mineral phases resulting from the reaction between monofluorophosphate and the cement matrix components.
Corrosion Rate Reduction Long-term monitoring of reinforced concrete specimens has demonstrated a reduction in corrosion rates for steel in structures treated with this compound.

Glass and Ceramic Science

This compound serves as a specialized component in the manufacturing of certain types of glasses and has potential applications in ceramics, contributing to the final properties of these materials.

In glass manufacturing, a flux is a substance that lowers the melting temperature of the primary glass-forming oxides, such as silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) csmfilter.com. This compound can act as a flux, facilitating the melting process at lower temperatures, which can lead to energy savings and reduced wear on furnace refractories.

As a raw material, this compound introduces both phosphate and fluoride into the glass composition. Phosphate can act as a network former, creating a phosphate glass structure, or as a network modifier, altering the silicate (B1173343) network. Fluoride is a well-known component in the production of specialty glasses, such as opal glasses and certain optical glasses. The incorporation of both phosphate and fluoride can lead to the formation of fluorophosphate (B79755) glasses with unique properties chemrxiv.org.

The addition of this compound to a glass formulation can significantly modify its properties:

Transparency: The introduction of fluoride can influence the refractive index of the glass. In some glass systems, the formation of fluoride-containing microcrystals can lead to translucency or opacity, which is desirable for certain decorative or lighting applications. Conversely, in other formulations, the presence of phosphate and fluoride can contribute to high transparency in specific regions of the electromagnetic spectrum. The incorporation of fluoride can also depolymerize the glass structure, which can affect its optical properties researchgate.net.

Chemical Resistance: Phosphate glasses are known for their resistance to attack by certain chemicals, particularly hydrofluoric acid, which readily dissolves silicate glasses. The incorporation of phosphate from this compound can therefore enhance the chemical durability of the resulting glass against specific corrosive agents woodfireceramic.com.

Melting Temperature: As a flux, one of the primary roles of this compound is to lower the melting temperature of the glass batch. This is due to the disruption of the strong silicon-oxygen bonds in the silicate network by the sodium, phosphate, and fluoride ions, which leads to a decrease in the viscosity of the melt at a given temperature csmfilter.com.

Table 3: Effects of this compound on Glass Properties

PropertyEffect of this compound Addition
Transparency Can be tailored from transparent to opaque depending on the glass system and processing conditions.
Chemical Resistance Can improve resistance to certain chemical agents, notably hydrofluoric acid.
Melting Temperature Acts as a flux to lower the melting temperature of the glass batch.
Refractive Index The presence of fluoride can lower the refractive index of the glass tandfonline.comresearchgate.net.
Viscosity Decreases the viscosity of the molten glass, facilitating forming processes.

Formulation and Properties of Low Melting Point Fluorophosphate Glasses

This compound is utilized in the manufacturing of specialty glasses, where it acts as a fluxing agent. xingfagroup.competronaftco.com Fluxes are materials that lower the melting temperature of the primary glass-forming components, such as silica or phosphates. petronaftco.com In the context of fluorophosphate glasses, which are known for their unique optical properties, achieving a lower melting point is crucial for reducing energy consumption and production costs. researchgate.netnih.gov

The addition of this compound to the glass melt introduces sodium, phosphate, and fluoride ions. The fluoride ions, in particular, can disrupt the glass network, leading to a decrease in viscosity and, consequently, a lower melting temperature. While specific formulations and detailed property data for low melting point fluorophosphate glasses containing this compound are not extensively documented in publicly available literature, the fundamental role of fluorides in reducing the melting point of glass is a well-established principle in glass science.

Table 1: General Role of Fluxing Agents in Glass Manufacturing

Property AffectedEffect of Fluxing Agent (e.g., this compound)
Melting Temperature Decreases the temperature required to melt the raw materials.
Viscosity of Melt Reduces the viscosity, facilitating easier processing and shaping.
Energy Consumption Lowers the overall energy required for the manufacturing process.
Chemical Durability Can influence the final chemical resistance of the glass product.

Metal Processing and Surface Engineering

Surface Treatment for Oxide and Impurity Removal

This compound is employed as a cleaning agent for metal surfaces, specifically for the removal of oxides and other impurities. xingfagroup.commerryyang.com Its effectiveness stems from its ability to act as a detergent for metal oxides. xingfagroup.commerryyang.com The monofluorophosphate ion (PO₃F²⁻) can react with metal oxides that form on the surface of metals, aiding in their dissolution and removal. This cleaning action is a critical step in many industrial processes where a pristine metal surface is required for subsequent treatments like coating, painting, or plating.

The exact mechanism involves the fluoride and phosphate components of the molecule. The fluoride ions can attack the metal oxide lattice, while the phosphate component can form soluble complexes with the metal ions, facilitating their removal from the surface. This dual action makes this compound a useful component in industrial metal cleaning formulations.

Application in Electroplating Processes

While direct and detailed documentation of the use of this compound in electroplating baths is limited, its properties as a flux and a cleaning agent suggest potential applications in this field. xingfagroup.com A clean and oxide-free surface is paramount for achieving strong adhesion and a uniform coating in electroplating. The ability of this compound to remove surface oxides could make it a valuable pre-treatment agent.

Agricultural Chemistry: Fluoride and Phosphate Source in Fertilizers

There is no substantial evidence in the available scientific and technical literature to suggest that this compound is used as a source of fluoride and phosphate in fertilizers for agricultural purposes. While phosphate is a primary nutrient for plants, and fluoride is present in some phosphate fertilizers as an impurity, this compound is not a standard or documented component in fertilizer formulations. usda.gov The primary applications of this compound remain in the industrial and oral care sectors.

Development of Novel Fluorophosphate Materials

Synthesis and Properties of Strontium Fluorophosphates as Potential Biomaterials

In the synthesis of novel fluorophosphate materials, such as strontium fluorophosphates for potential use as biomaterials, the choice of precursors is critical. Research in this area has explored the development of strontium-containing fluorophosphate glasses and strontium fluor-hydroxyapatite nanoparticles. nih.govresearchgate.netresearchgate.net These materials are of interest due to their potential biocompatibility and bioactivity.

However, the reviewed literature on the synthesis of these specific strontium fluorophosphate materials indicates that sodium fluoride (NaF) is the commonly used source of fluoride, rather than this compound. researchgate.netmarz-kreations.comstudy.comwyzant.com For example, in the chemical precipitation synthesis of strontium fluor-hydroxyapatite nanoparticles, starting materials include strontium nitrate (B79036), diammonium phosphate, and sodium fluoride. researchgate.net While this compound is a source of both fluoride and phosphate, its direct application as a precursor in the synthesis of strontium fluorophosphate biomaterials is not a widely reported or established method. The reaction chemistry for the formation of these materials appears to favor the use of simpler fluoride salts.

Incorporation into Gypsum and Other Cementitious Systems

This compound has been investigated as a functional additive in several specialized cementitious systems, where it modifies the material's properties to enhance durability and performance.

In Magnesium Oxychloride Cement (MOC) , a construction material known for its high early strength but poor water resistance, this compound is used as a modifier. The addition of SMFP has been shown to significantly improve the water resistance of MOC. researchgate.net The mechanism involves the PO₃F²⁻ ions from the SMFP solution, which contribute to the formation of an amorphous phase within the MOC structure. researchgate.net This amorphous phase enhances the material's water repellence. researchgate.net Research comparing SMFP with other phosphates, such as phosphoric acid (H₃PO₄) and potassium dihydrogen phosphate (KH₂PO₄), found that 1% SMFP-modified MOC achieved a compressive strength retention coefficient of 0.95 after water immersion, demonstrating a significant increase in water resistance. researchgate.net While it slightly decreases the compressive strength, it notably increases the flexural strength. researchgate.net Microscale analysis reveals that SMFP alters the morphology and growth direction of the primary binding phase crystals in MOC, which is key to its enhanced water resistance. researchgate.net

In Blast Furnace Slag Cement (BFSC) mortars, this compound is employed as a self-healing agent to combat micro-cracking caused by carbonation shrinkage and to improve frost salt scaling durability. heronjournal.nlsemanticscholar.orgrilem.net One innovative technique involves impregnating lightweight clay aggregates with an SMFP solution and then encapsulating them within a cement paste layer. heronjournal.nlsemanticscholar.org When micro-cracks form in the mortar, they rupture the capsules, releasing the SMFP. The healing mechanism is attributed to the reaction between the SMFP solution and calcium hydroxide from the cement paste. heronjournal.nlsemanticscholar.org This process was found to significantly improve the quality of the interfacial transition zone in mortars, making the microstructure denser and more robust against degradation. heronjournal.nlresearchgate.net Surface treatment with a 10% SMFP solution has also been shown to substantially decrease the carbonation rate and capillary water uptake of BFSC mortars. rilem.net

The table below summarizes the effects of this compound on the properties of Magnesium Oxychloride Cement.

PropertyEffect of SMFP AdditionCompressive Strength Retention Coefficient (1% SMFP)
Water Resistance Significantly Increased0.95
Flexural Strength Significantly IncreasedNot Applicable
Compressive Strength Slightly DecreasedNot Applicable

Data sourced from studies on Magnesium Oxychloride Cement modification.

Stabilization of Amorphous Calcium Carbonate

Information specifically detailing the application of this compound for the stabilization of amorphous calcium carbonate is not available in the reviewed scientific literature. Research on the stabilization of amorphous calcium carbonate primarily focuses on other additives such as orthophosphate ions, poly(aspartic acid), and silicates.

Nonlinear Optical (NLO) Properties of Monofluorophosphates

The monofluorophosphate group (PO₃F)²⁻ has been identified as a novel and promising functional unit for the development of deep-ultraviolet (DUV) nonlinear optical (NLO) materials. NLO materials are critical components in laser technology, enabling the manipulation of light frequency, a process known as second-harmonic generation (SHG). youtube.com The effectiveness of an NLO crystal is determined by its ability to produce a strong SHG response and its resistance to damage from high-intensity lasers, known as the laser damage threshold (LDT).

Theoretical and experimental studies have highlighted that certain monofluorophosphate crystals exhibit a combination of strong SHG responses and high damage thresholds, making them excellent candidates for DUV NLO applications. The (PO₃F)²⁻ anion provides a desirable balance of a wide energy gap and strong second-order susceptibility, which are crucial for generating UV and DUV light.

Research has identified several monofluorophosphate compounds as promising DUV NLO candidates. These materials demonstrate SHG intensities comparable to or exceeding that of Potassium Dihydrogen Phosphate (KDP), a widely used NLO material. Furthermore, their laser damage thresholds are significantly higher than that of KDP, indicating superior robustness.

The table below presents the nonlinear optical properties of selected monofluorophosphate crystals compared to the benchmark material KDP.

CompoundSHG Response (vs. KDP at 1064 nm)SHG Response (vs. BBO at 532 nm)Laser Damage Threshold (vs. KDP at 1064 nm)
(NH₄)₂PO₃F ~1.1 × KDP~0.3 × BBO~3.1 × KDP
[C(NH₂)₃]₂PO₃F ~0.9 × KDP~0.2 × BBO~2.3 × KDP
NaNH₄PO₃F·H₂O ~1.0 × KDP~0.2 × BBO~2.5 × KDP

BBO (β-BaB₂O₄) is another important NLO crystal used as a benchmark. Data sourced from first-principles studies and experimental synthesis of monofluorophosphate NLO candidates.

Environmental Chemistry and Biogeochemical Cycling of Monofluorophosphate

Environmental Fate and Persistence of Monofluorophosphate

The persistence of monofluorophosphate in the environment is highly dependent on the chemical conditions of the receiving medium, particularly pH. The monofluorophosphate ion (MFP) is chemically stable in aqueous solutions within a pH range of 2 to 13. nih.gov It demonstrates high stability at a circumneutral pH, which is characteristic of many natural water systems. nih.govacs.org However, under highly acidic conditions, specifically at a pH below 1.5, the MFP ion undergoes hydrolysis, breaking down into fluoride (B91410) and orthophosphate ions. nih.gov This chemical property is significant for its environmental fate, as it dictates that the compound will remain intact in most soils and surface waters but may degrade in highly acidic industrial effluents or specific geological environments.

Interactions with Natural Water Systems and Soil Matrices

As a water-soluble salt, sodium monofluorophosphate readily dissolves in natural water systems. wikipedia.org Its interactions within these systems are twofold. Firstly, it can contribute to the local concentrations of phosphate (B84403) and fluoride ions, particularly in environments where it might hydrolyze. Secondly, monofluorophosphate has been shown to interact with metal ions present in water. Research has demonstrated its utility in reducing the solubility and leaching of lead from water distribution systems, suggesting it can form stable complexes or precipitates with certain metals. google.com

In soil matrices, the behavior of monofluorophosphate is influenced by the soil's composition, pH, and water content. Soil acts as a natural filter, where physical, chemical, and biological processes can clean and retain water. nature.orgmsu.edufao.org The dissolved monofluorophosphate can percolate through soil layers, where it may be subject to sorption onto soil particles, particularly those with positive charges, or be taken up by plants and microorganisms. Given its stability at typical soil pH ranges, it is expected to persist in its ionic form (PO₃F²⁻) until it is chemically or biologically transformed.

Impact on Specific Environmental Microbial Communities

Monofluorophosphate has been identified as a compound with specific and potent effects on certain microbial populations, most notably sulfate-reducing microorganisms.

Monofluorophosphate is recognized as a potent and selective inhibitor of respiratory sulfate-reducing microorganisms (SRM). nih.govacs.org These microorganisms are responsible for microbial sulfidogenesis, a process with significant environmental and economic consequences, including the production of toxic hydrogen sulfide (B99878) and microbially-induced corrosion. nih.govescholarship.org The selectivity of an inhibitor is a crucial characteristic, indicating its ability to target a specific microbial group with minimal impact on the broader microbial community. The selectivity of various SRM inhibitors has been quantitatively evaluated, highlighting the effectiveness of monofluorophosphate.

Table 1: Selectivity Index of Various Sulfate-Reducing Microorganism (SRM) Inhibitors

InhibitorSelectivity Index (SI)
Molybdate>100
Tungstate>100
Monofluorophosphate >10
Perchlorate>10
Selenate>10
Nitrate (B79036)>1

Studies have shown that monofluorophosphate is more potent against SRM than other microorganisms, such as nitrate and perchlorate-reducing bacteria. nih.govacs.org Furthermore, its inhibitory effect can be enhanced when used in combination with other compounds like nitrite (B80452) and chlorite, demonstrating a synergistic relationship. nih.govacs.org

The inhibitory action of monofluorophosphate on SRM is multifaceted, involving a dual mechanism of toxicity. nih.gov

Inhibition of the Sulfate (B86663) Reduction Pathway : As a structural analog of sulfate (SO₄²⁻), monofluorophosphate (PO₃F²⁻) acts as a competitive inhibitor in the central sulfate reduction pathway. escholarship.org This metabolic pathway is essential for SRM to gain energy. By interfering with key enzymatic steps, monofluorophosphate disrupts the microorganism's ability to respire using sulfate as a terminal electron acceptor.

This dual-action mechanism, targeting both the primary energy-generating pathway and general cellular functions, contributes to its potency as an SRM inhibitor. nih.gov

Analytical Techniques for Environmental Monitoring of Monofluorophosphate

Accurate monitoring of monofluorophosphate in environmental samples is essential for understanding its fate and impact. Several analytical techniques are employed for its detection and quantification.

Ion Chromatography (IC) : This is a widely used and robust method for the simultaneous determination of monofluorophosphate and other anions like fluoride, chloride, nitrate, and phosphate in various matrices, including water and toothpaste. lcms.czresearchgate.net The method involves minimal sample preparation and offers high selectivity and sensitivity. researchgate.net Suppressed ion chromatography with a high-capacity anion-exchange column can achieve quantitative analysis in a single run. researchgate.net

Quantitative ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F-NMR has been developed as a simple, rapid, and green analytical method for the simultaneous determination of this compound and sodium fluoride. researchgate.net This technique is advantageous as it often requires minimal sample preparation and is free from many of the interferences that can affect other methods. researchgate.net

Ion-Selective Electrodes (ISE) : Fluoride ion-selective electrodes can be used to determine monofluorophosphate concentrations. This method typically involves a preliminary acid hydrolysis step to convert monofluorophosphate to free fluoride ions, which are then measured. bath.ac.uk The difference in fluoride concentration before and after hydrolysis corresponds to the amount of monofluorophosphate present.

Table 2: Comparison of Analytical Techniques for Monofluorophosphate Detection

TechniquePrincipleAdvantagesCommon Applications
Ion Chromatography (IC)Separation of ions based on their affinity for an ion-exchange resin.High selectivity, simultaneous analysis of multiple anions, well-established. researchgate.netWater and wastewater analysis, quality control of consumer products. researchgate.net
¹⁹F NMR SpectroscopyMeasures the nuclear magnetic resonance of the fluorine-19 isotope.Rapid, minimal sample preparation, non-destructive, "green" method. researchgate.netQuality control of oral care products. researchgate.net
Ion-Selective Electrode (ISE)Potentiometric measurement of fluoride ion activity in a solution.Relatively low cost, simple instrumentation.Determination of fluoride and monofluorophosphate in various samples. researchgate.netbath.ac.uk

Q & A

What analytical techniques are recommended for quantifying monofluorophosphate and free fluoride in oral care formulations?

To quantify monofluorophosphate (MFP) and free fluoride (F⁻) in oral care products:

  • Ion Chromatography (IC): Use IC with suppressed conductivity detection for direct MFP measurement. Validate the method per USP guidelines, ensuring system suitability with retention time precision (<1% RSD) and peak symmetry (tailing factor <2) .
  • Potentiometric Fluoride Electrode: For free F⁻ analysis, acid-hydrolyze samples (e.g., 6 M HCl at 100°C for 30 min) to release bound fluoride, then measure using a calibrated fluoride electrode with acetate buffer (pH 5.5) to stabilize ionic strength .
  • Statistical Validation: Perform triplicate measurements and use regression analysis (e.g., linear calibration curves with R² >0.995) to ensure accuracy .

What are the critical parameters affecting the stability of sodium monofluorophosphate in aqueous solutions during experimental studies?

Key stability factors include:

  • pH: Maintain near-neutral pH (6.5–8.0) to prevent hydrolysis. Acidic conditions (<6.0) accelerate decomposition into orthophosphate and F⁻ .
  • Temperature: Store solutions at ≤25°C; avoid prolonged heating (>30 min at 100°C) during hydrolysis to minimize degradation .
  • Ionic Strength: High chloride concentrations (e.g., from HCl hydrolysis) may alter reaction kinetics. Use ultra-pure water to prepare stock solutions .

How should researchers design hydrolysis experiments to optimize fluoride release from this compound for bioavailability studies?

Follow this protocol for controlled hydrolysis:

Acid Selection: Use 6 M HCl for complete hydrolysis (4 mL per 5 mL of 1 M MFP solution) .

Heating Parameters: Reflux at 100°C for 30 min with constant stirring to ensure uniform decomposition .

Neutralization: Cool hydrolyzed samples to room temperature, then buffer with acetate (pH 5.5) to stabilize F⁻ for potentiometric analysis .

Controls: Include unhydrolyzed samples and sodium fluoride standards to validate recovery rates (>95%) .

What toxicological assessment approaches are appropriate when extrapolating data from organophosphate compounds to this compound?

  • Class-Based Extrapolation: Review toxicity data for structurally similar organophosphates (e.g., binding affinity to acetylcholinesterase), but validate findings with MFP-specific assays due to its unique fluorophosphate moiety .
  • In Vitro Models: Use human gingival fibroblasts or intestinal cell lines to assess acute toxicity (LC₅₀) and oxidative stress markers (e.g., glutathione depletion) .
  • Dose-Response Analysis: Conduct subchronic rodent studies (28–90 days) with MFP doses reflecting human exposure (0.1–1.5 mg F⁻/kg/day) to identify NOAEL (No Observed Adverse Effect Level) .

What personal protective equipment (PPE) is essential when handling this compound in laboratory environments?

  • Eye Protection: ANSI-approved safety goggles with side shields to prevent ocular exposure .
  • Gloves: Nitrile or neoprene gloves (≥0.11 mm thickness) tested against chemical permeation (EN 374 standard) .
  • Respiratory Protection: N95 masks if airborne particulates exceed OSHA’s permissible exposure limit (PEL: 2.5 mg/m³) .
  • Lab Coat: Disposable polyethylene-coated gowns to avoid skin contact .

How can researchers address methodological inconsistencies in determining total fluoride content from this compound-containing products?

  • Hydrolysis Optimization: Compare acid types (HCl vs. H₂SO₄) and heating durations to identify incomplete hydrolysis, which underestimates total F⁻ .
  • Method Cross-Validation: Analyze identical samples using IC (for MFP) and potentiometry (for total F⁻). Discrepancies >5% indicate procedural errors .
  • Interlaboratory Studies: Participate in round-robin testing with standardized reference materials (e.g., USP MFP calibrants) to harmonize protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.